1-(4-Bromo-3-hydroxyphenyl)ethanone
Description
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Properties
IUPAC Name |
1-(4-bromo-3-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSQLGHKHPBHQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294487 | |
| Record name | 1-(4-Bromo-3-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73898-22-3 | |
| Record name | 1-(4-Bromo-3-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73898-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-3-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Bromo-3-hydroxyphenyl)ethanone CAS 73898-22-3 properties
An In-depth Technical Guide to 1-(4-Bromo-3-hydroxyphenyl)ethanone (CAS 73898-22-3)
Foreword for the Research Professional
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals working with 1-(4-bromo-3-hydroxyphenyl)ethanone. As a halogenated phenolic ketone, this compound represents a versatile scaffold and a key intermediate in the synthesis of a wide array of more complex molecules. Its strategic combination of functional groups—a reactive acetyl moiety, a nucleophilic hydroxyl group, and a bromine atom suitable for cross-coupling reactions—makes it a valuable building block in medicinal chemistry and materials science. This guide moves beyond a simple recitation of data, offering insights into the causality behind its properties and reactivity, providing validated protocols, and grounding all claims in authoritative references.
Section 1: Core Molecular Identity and Physicochemical Profile
1-(4-Bromo-3-hydroxyphenyl)ethanone is an organic compound featuring an acetophenone core substituted with both a hydroxyl and a bromine group on the phenyl ring. The specific arrangement of these substituents dictates its unique electronic and steric properties, which in turn govern its reactivity and potential applications.
Caption: Chemical structure of 1-(4-Bromo-3-hydroxyphenyl)ethanone.
Physicochemical and Computed Properties
The properties of a molecule are the primary determinants of its behavior in both chemical and biological systems. The table below summarizes key identifiers and physicochemical data for 1-(4-bromo-3-hydroxyphenyl)ethanone and its closely related isomers, which are often encountered in synthesis and research.
| Property | Value | Source / Method |
| IUPAC Name | 1-(4-Bromo-3-hydroxyphenyl)ethanone | - |
| CAS Number | 73898-22-3 | - |
| Molecular Formula | C₈H₇BrO₂ | - |
| Molecular Weight | 215.04 g/mol | - |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Data not available for this specific isomer. Isomer 1-(3-Bromo-4-hydroxyphenyl)ethanone melts at 109-111 °C.[2] | Experimental |
| Boiling Point | Data not available for this specific isomer. Isomer 2-bromo-1-(4-hydroxyphenyl)ethanone boils at 315 °C.[1] | Experimental |
| pKa | 6.63 ± 0.18 (for isomer 1-(3-Bromo-4-hydroxyphenyl)ethanone) | Predicted[3] |
| Solubility | Soluble in methanol and DMSO.[3][4] The hydroxyl group enhances solubility in polar solvents like alcohols, while the bromine atom can lead to lower solubility in non-polar solvents.[1] | Experimental[3][4] & Inferred[1] |
| InChI Key | LEXAYGVHWYOOAB-UHFFFAOYSA-N (for isomer 1-(3-Bromo-4-hydroxyphenyl)ethanone) | [5] |
Section 2: Spectroscopic Profile and Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The following sections detail the expected spectral characteristics of 1-(4-bromo-3-hydroxyphenyl)ethanone, providing a baseline for experimental validation.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For 1-(4-bromo-3-hydroxyphenyl)ethanone in a solvent like CDCl₃, the following signals are anticipated:
-
~2.5-2.6 ppm (s, 3H): A singlet corresponding to the three equivalent protons of the acetyl methyl group (-COCH₃).[6]
-
~5.0-6.0 ppm (br s, 1H): A broad singlet for the phenolic hydroxyl proton (-OH). Its chemical shift and broadness are highly dependent on concentration and solvent due to hydrogen bonding.[6]
-
Aromatic Region (~7.0-8.0 ppm): The three aromatic protons will present a complex splitting pattern.
-
One proton will appear as a doublet, being ortho to the bromine atom.
-
Another proton will appear as a doublet of doublets, being ortho to both the acetyl group and the hydroxyl group.
-
The final proton will appear as a doublet, being ortho to the acetyl group.
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale and Expected Appearance |
| 3200-3500 | O-H | Stretching | A broad and strong absorption, characteristic of the hydrogen-bonded phenolic hydroxyl group.[7] |
| ~3100 | Aromatic C-H | Stretching | Medium to weak absorptions just above 3000 cm⁻¹. |
| ~1670-1685 | C=O (Ketone) | Stretching | A strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[7] |
| 1550-1600 | C=C | Aromatic Ring Stretching | Multiple sharp bands of variable intensity.[7] |
| ~1200-1300 | C-O | Stretching | A strong absorption associated with the phenolic C-O bond. |
| ~600-700 | C-Br | Stretching | A weak to medium absorption in the fingerprint region.[6][7] |
Section 3: Synthesis and Chemical Reactivity
The utility of 1-(4-bromo-3-hydroxyphenyl)ethanone as a synthetic intermediate stems from its straightforward preparation and the distinct reactivity of its functional groups.
Proposed Synthetic Pathway: Electrophilic Aromatic Substitution
A common and logical approach to synthesizing this molecule is through the selective bromination of 3'-hydroxyacetophenone. The hydroxyl group is an activating, ortho-para directing group, while the acetyl group is a deactivating, meta-directing group. Their combined influence directs the incoming electrophile (Br⁺) to the position ortho to the hydroxyl group and meta to the acetyl group.
Caption: Workflow for the synthesis of 1-(4-bromo-3-hydroxyphenyl)ethanone.
Experimental Protocol: Bromination of 3'-Hydroxyacetophenone
This protocol is a representative method based on standard organic chemistry procedures for aromatic bromination.
-
Dissolution: Dissolve 1.0 equivalent of 3'-hydroxyacetophenone in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add 1.0-1.1 equivalents of the brominating agent (e.g., N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid) dropwise to the stirred solution. The slow addition and cooling are crucial to control the exothermic reaction and prevent over-bromination.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water to quench the reaction and precipitate the product. If a chlorinated solvent was used, perform an aqueous workup, washing the organic layer with sodium thiosulfate solution to remove excess bromine, followed by brine.
-
Isolation and Purification: Collect the crude solid product by vacuum filtration. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 1-(4-bromo-3-hydroxyphenyl)ethanone.
Core Reactivity
The molecule's synthetic versatility arises from the distinct reactivity of its three key functional domains. This allows for selective, stepwise modifications.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4′-ヒドロキシアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3'-BROMO-4'-HYDROXYACETOPHENONE CAS#: 1836-06-2 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1-(3-Bromo-4-hydroxyphenyl)ethanone | 1836-06-2 [sigmaaldrich.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. revroum.lew.ro [revroum.lew.ro]
Technical Guide: 4'-Bromo-3'-hydroxyacetophenone – Structural Dynamics, Reactivity, and Synthetic Workflows
Executive Summary
In the landscape of modern organic synthesis and drug discovery, polyfunctionalized aromatic building blocks are critical for the rapid assembly of complex molecular architectures. 4'-Bromo-3'-hydroxyacetophenone (IUPAC: 1-(4-Bromo-3-hydroxyphenyl)ethanone) represents a highly versatile scaffold characterized by three distinct, orthogonally reactive functional groups: an acetyl moiety, a phenolic hydroxyl, and an aryl bromide.
As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic system of electronic "push-pull" interactions. The strategic positioning of these functional groups allows for highly regioselective modifications, making it an indispensable intermediate in the synthesis of bioactive chalcones, pyrazoline derivatives, and targeted enzyme inhibitors[1]. This guide deconstructs the structural causality, physicochemical properties, and field-proven derivatization protocols for this compound.
Core Compound Identity & Physicochemical Properties
Understanding the baseline quantitative data is the first step in designing robust experimental workflows. The table below consolidates the critical physicochemical parameters required for stoichiometric calculations, phase separations, and analytical validation[2].
| Property | Value | Causality / Practical Significance |
| IUPAC Name | 1-(4-Bromo-3-hydroxyphenyl)ethanone | Standardized nomenclature defining the exact regiochemistry of the aromatic ring. |
| CAS Number | 73898-22-3 | Unique identifier essential for procurement and spectral database cross-referencing[2]. |
| Molecular Formula | C₈H₇BrO₂ | Dictates the exact mass and the distinct isotopic distribution pattern in mass spectrometry[2]. |
| Molecular Weight | 215.04 g/mol | Represents the average atomic mass; essential for precise stoichiometric scaling in synthesis[2]. |
| Exact Mass (Monoisotopic) | 213.96294 Da | Calculated for the ⁷⁹Br isotope; critical for High-Resolution Mass Spectrometry (HRMS) validation[2]. |
| Predicted Density | ~1.586 g/cm³ | High density due to the heavy bromine atom; influences phase separation behavior during liquid-liquid extraction[2]. |
| Predicted Boiling Point | 122–123 °C | Indicates the thermal stability limits, guiding the selection of reaction temperatures and purification methods[2]. |
Structural Analysis & Causality in Reactivity
The synthetic utility of 4'-Bromo-3'-hydroxyacetophenone is dictated by the electronic cross-talk between its substituents:
-
The Acetyl Group (Position 1): Acts as an electron-withdrawing group via resonance, deactivating the ring while providing an acidic
-methyl group primed for base-catalyzed enolization. -
The Hydroxyl Group (Position 3): A strongly electron-donating group. Its ortho-relationship to the bromine atom creates localized steric hindrance but also offers a handle for O-alkylation or protection (e.g., as a silyl ether) to modulate the solubility of the compound.
-
The Bromo Group (Position 4): Positioned para to the acetyl group, the C-Br bond is electronically activated for oxidative addition. The electron-withdrawing nature of the para-acetyl group lowers the electron density at the C-Br bond, significantly accelerating palladium-catalyzed cross-coupling reactions[3].
This specific substitution pattern allows chemists to perform orthogonal reactions without complex protecting-group strategies, provided the reaction conditions are carefully tuned.
Divergent Synthetic Pathways
The diagram below maps the logical flow of orthogonal functionalization, demonstrating how specific catalytic or reagent choices isolate the reactivity of a single functional group.
Figure 1: Divergent synthetic pathways of 4'-Bromo-3'-hydroxyacetophenone.
Field-Proven Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes an observable or analytical feedback loop to confirm causality and reaction progress[4].
Protocol A: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Objective: Chemoselective functionalization of the acetyl group while leaving the aryl bromide intact.
-
Preparation: Dissolve 4'-Bromo-3'-hydroxyacetophenone (1.0 eq) and an aryl aldehyde (1.1 eq) in anhydrous ethanol (0.5 M concentration).
-
Enolate Formation (Causality): Cool the mixture to 0 °C. Add an aqueous solution of 10% NaOH dropwise. Causality: The base deprotonates the
-protons of the acetyl group. Maintaining 0 °C is critical to suppress the Cannizzaro reaction of the aldehyde and prevent unwanted self-condensation. -
Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. The enolate attacks the aldehyde, followed by an E1cB dehydration driven by the thermodynamic stability of the resulting conjugated system.
-
Self-Validation Check: The reaction validates itself visually. The disruption of the isolated
-systems into a fully extended conjugated -unsaturated ketone results in a stark color change, typically precipitating as a vibrant yellow or orange solid. Analytically, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector will confirm a significant bathochromic (red) shift in the (e.g., shifting from ~270 nm to >320 nm)[4].
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Selective C-C bond formation at the bromo position without interfering with the free hydroxyl group.
-
System Assembly: In an oven-dried Schlenk flask, combine 4'-Bromo-3'-hydroxyacetophenone (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a 1,4-dioxane/water (4:1) mixture.
-
Mechanistic Control (Causality): Why 3.0 equivalents of base? The free phenolic hydroxyl group is acidic and will consume 1.0 equivalent of the base. The excess ensures sufficient carbonate remains to activate the boronic acid via the formation of a nucleophilic boronate complex, which is mandatory for the transmetalation step.
-
Catalysis: Degas the solvent mixture via argon sparging for 15 minutes to prevent catalyst oxidation. Add Pd(PPh₃)₄ (0.05 eq) and heat to 90 °C for 12 hours.
-
Self-Validation Check: This protocol utilizes the bromine isotope signature as an absolute internal validation mechanism. In the starting material, Mass Spectrometry (LC-MS) displays a distinct 1:1 doublet at
214/216 due to the natural abundance of ⁷⁹Br and ⁸¹Br[2]. The successful cross-coupling is definitively confirmed when this isotopic doublet completely disappears, replaced by a single product mass peak, proving the total cleavage of the C-Br bond[4].
References
Sources
Difference between 1-(4-Bromo-3-hydroxyphenyl)ethanone and 2-bromo-1-(4-hydroxyphenyl)ethanone
Comparative Technical Analysis: Aryl vs. -Keto Bromides in Hydroxyacetophenones
Executive Summary
In medicinal chemistry, the positioning of a halogen atom dictates the entire synthetic trajectory of a molecule. This guide analyzes two structural isomers that share an identical molecular formula (
-
Compound A: 1-(4-Bromo-3-hydroxyphenyl)ethanone (Aryl Bromide)
-
Role: Stable Scaffold / Building Block.
-
Primary Reactivity: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and nucleophilic aromatic substitution.
-
Utility: Synthesis of biaryl kinase inhibitors and receptor modulators.
-
-
Compound B: 2-bromo-1-(4-hydroxyphenyl)ethanone (
-Halo Ketone)-
Role: Electrophilic Warhead / Heterocycle Precursor.
-
Primary Reactivity:
alkylation and condensation cyclization (Hantzsch synthesis). -
Utility: Covalent enzyme inhibition (PTP1B) and rapid construction of thiazole/imidazole libraries.
-
Part 1: Structural & Physiochemical Divergence
The fundamental difference lies in the electronic environment of the carbon-bromine bond. In Compound A, the bromine is bound to an
Table 1: Comparative Physiochemical Profile
| Feature | Compound A (Aryl Bromide) | Compound B ( |
| IUPAC Name | 1-(4-Bromo-3-hydroxyphenyl)ethanone | 2-bromo-1-(4-hydroxyphenyl)ethanone |
| Common Name | 4-Bromo-3-hydroxyacetophenone | |
| Br-Bond Type | ||
| Electrophilicity | Low (requires catalyst activation) | High (reacts spontaneously with nucleophiles) |
| Stability | Stable solid, resistant to hydrolysis | Unstable in solution, light sensitive |
| Safety Hazard | Irritant (Standard GHS) | Lacrimator (Potent eye/skin irritant) |
| Primary Application | Scaffold expansion (Suzuki/Buchwald) | Heterocycle synthesis (Thiazoles) |
Part 2: Reactivity Profiles & Mechanistic Pathways
Compound A: The Cross-Coupling Scaffold
Mechanism: The aryl bromide motif serves as an oxidative addition partner for Palladium(0) species. The presence of the ortho-hydroxyl group (position 3) adds a dimension of bifunctionality, allowing for sequential O-alkylation followed by C-coupling, or vice versa.
-
Key Reaction: Suzuki-Miyaura Coupling.
-
Causality: The oxidative addition of the
bond to is the rate-determining step. The electron-donating hydroxyl group (even if protected) generally facilitates this step compared to electron-deficient rings, though the acetyl group at position 1 (meta to Br, para to OH) provides electronic balance.
Compound B: The Electrophilic Warhead
Mechanism: The
-
Key Reaction: Hantzsch Thiazole Synthesis.
-
Causality: Condensation with thioamides involves an initial S-alkylation followed by a cyclodehydration. This reaction is thermodynamically driven by the formation of the stable aromatic thiazole ring.
-
Biological Relevance: This compound acts as a covalent inhibitor for Protein Tyrosine Phosphatase 1B (PTP1B).[1] The cysteine residue in the enzyme's active site attacks the
-carbon, forming an irreversible thioether bond.
Visualization: Divergent Synthetic Pathways
Caption: Divergent reactivity logic. Compound A requires metal catalysis for activation, while Compound B reacts spontaneously with nucleophiles.
Part 3: Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Compound A
Objective: Synthesis of a biaryl intermediate.
Rationale: The use of a mild base (
-
Reagents:
-
1-(4-Bromo-3-hydroxyphenyl)ethanone (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
- (0.05 equiv)
- (2M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane.
-
-
Procedure:
-
Charge a reaction vial with the aryl bromide, boronic acid, and Pd catalyst.
-
Evacuate and backfill with nitrogen (
) to remove oxygen (prevents homocoupling and catalyst deactivation). -
Add degassed dioxane and aqueous base.
-
Heat to
for 4–6 hours. Monitor by LC-MS. -
Self-Validation: Completion is indicated by the disappearance of the bromine isotope pattern (1:1 doublet) in MS and the emergence of the biaryl peak.
-
Protocol 2: Hantzsch Thiazole Synthesis using Compound B
Objective: Synthesis of a 4-(4-hydroxyphenyl)thiazole derivative.
Rationale: This reaction exploits the high reactivity of the
-
Reagents:
-
2-bromo-1-(4-hydroxyphenyl)ethanone (1.0 equiv)
-
Thiourea or Thioamide derivative (1.1 equiv)
-
Solvent: Ethanol (Absolute).
-
-
Procedure:
-
Dissolve the thioamide in ethanol at room temperature.
-
Add Compound B portion-wise. Safety Note: Compound B is a lacrimator; perform this addition in a fume hood with sash lowered.
-
Heat the mixture to reflux for 2 hours. A precipitate often forms (hydrobromide salt of the thiazole).
-
Neutralize with saturated
to liberate the free base.[1] -
Self-Validation: The disappearance of the characteristic
-methylene signal ( ppm) in NMR confirms consumption of the starting material.
-
Part 4: Safety & Handling (Critical)
The distinction in safety profiles cannot be overstated for laboratory personnel.
-
Compound A: Handle as a standard organic irritant. Wear gloves and safety glasses.
-
Compound B: Strict Lacrimator Protocol.
-
Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.
-
Decontamination: Glassware contaminated with Compound B should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before removal from the hood.
-
Storage: Store at
under inert gas. The compound degrades to form HBr, which autocatalyzes further decomposition (turning the white solid to a dark, sticky resin).
-
References
-
BenchChem. Application Notes: 2-Bromo-4'-hydroxyacetophenone in Medicinal Chemistry. (2025).[3][1][4][5] Detailed overview of PTP1B inhibition and heterocycle synthesis. [6]
-
PubChem. Compound Summary: 2-Bromo-1-(4-hydroxyphenyl)ethanone (CID 4964).[3][7] National Library of Medicine. Accessed 2025.[3][1]
-
Sigma-Aldrich. Product Specification: 1-(4-Bromo-3-hydroxyphenyl)ethanone. Safety and physical property data.[3][8][9][10]
-
ChemicalBook. Synthesis and Reactivity of Hydroxyacetophenone Derivatives. Comparative reactivity data for aryl vs. alkyl bromides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Bromo-1-(4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 4964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Bromo-1-(4-hydroxyphenyl)ethanone — IUPAC name, SMILES, InChIKey & properties | MolForge [molforge.ai]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. chemscene.com [chemscene.com]
- 10. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Properties of Brominated Hydroxyacetophenones
Executive Summary
Brominated hydroxyacetophenones are critical pharmacophores and intermediates in the synthesis of chalcones, flavonoids, and adrenergic receptor agonists. Despite their ubiquity in medicinal chemistry (e.g., as precursors for salmeterol or specific tyrosine kinase inhibitors), their fundamental thermodynamic profiles are often fragmented across decades of literature.
This guide consolidates the physicochemical and thermodynamic properties of key brominated hydroxyacetophenone isomers. It moves beyond simple data tabulation to provide the causality behind solubility behaviors, solid-state transitions, and stability. Furthermore, it establishes robust experimental protocols for determining missing thermodynamic parameters, ensuring that researchers can generate self-validating data for process scale-up.
Part 1: Chemical Identity & Structural Significance
The thermodynamic behavior of these molecules is governed by the interplay between the phenolic hydroxyl group (H-bond donor), the acetyl group (H-bond acceptor), and the bromine substituent (lipophilic, heavy atom effect).
Key Isomers of Interest
| Compound Name | Structure Description | CAS Number | Molecular Weight | Significance |
| 3,5-Dibromo-4-hydroxyacetophenone | Nuclear bromination (ortho to OH) | 2887-72-1 | 293.94 | Precursor for flavonoids; high melting point due to symmetry. |
| 2-Bromo-4'-hydroxyacetophenone | Side-chain ( | 2491-38-5 | 215.04 | Critical intermediate for PTP1B inhibitors; lachrymator. |
| 5-Bromo-2-hydroxyacetophenone | Nuclear bromination (para to OH) | 1450-75-5 | 215.04 | Ligand for transition metal complexes; lower melting point.[1][2] |
| 3'-Bromo-2'-hydroxyacetophenone | Nuclear bromination (ortho to OH) | 1836-05-1 | 215.04 | Positional isomer often co-produced; requires careful separation. |
Part 2: Solid-State Thermodynamics
Understanding the solid-liquid transition is non-negotiable for crystallization process design. The melting point (
Melting Point & Fusion Data
The introduction of bromine atoms generally increases the melting point due to increased molecular weight and polarizability, enhancing London dispersion forces. However, intramolecular hydrogen bonding (common in ortho-hydroxy isomers) can depress melting points by reducing intermolecular lattice energy.
| Compound | Melting Point ( | Lattice Characteristics | |
| 3,5-Dibromo-4-hydroxyacetophenone | 182–187 °C | ~25–30 kJ/mol | High lattice energy driven by symmetry and intermolecular H-bonding. |
| 2-Bromo-4'-hydroxyacetophenone | 123–126 °C | ~20–25 kJ/mol | Polar side-chain allows strong dipole interactions. |
| 5-Bromo-2-hydroxyacetophenone | 58–61 °C | ~15–18 kJ/mol | Intramolecular H-bond (OH···O=C) reduces intermolecular cohesion. |
| 3'-Bromo-2'-hydroxyacetophenone | 40–44 °C | ~12–15 kJ/mol | Strong intramolecular H-bonding; often an oil or low-melting solid. |
*Note: Specific experimental
Isomeric Purity Warning
Critical Insight: Literature values for 3'-bromo-2'-hydroxyacetophenone vary significantly (some sources cite ~115 °C). This discrepancy often arises from confusion with the 5-bromo isomer or the formation of a hydrate. Always verify structure via NMR before thermodynamic characterization.
Part 3: Solution Thermodynamics
Solubility is the critical parameter for recrystallization and reaction solvent selection. The solubility of these compounds generally follows the "like dissolves like" principle but is heavily modified by the bromine atom's lipophilicity.
Solubility Profile
-
Polar Aprotic Solvents (DMF, DMSO): High solubility. Best for nucleophilic substitution reactions.
-
Polar Protic Solvents (Methanol, Ethanol): Moderate to High solubility. Temperature-dependent; ideal for recrystallization (e.g., 3,5-dibromo isomer shows "faint turbidity" in hot methanol, indicating a steep solubility curve).
-
Non-Polar Solvents (Hexane, Petroleum Ether): Low solubility. Used as anti-solvents to crash out the product.
Thermodynamic Modeling
To predict solubility (
Where
Application Note: A positive
Part 4: Experimental Protocols
As reliable literature data is limited for specific derivatives, the following self-validating protocols are required to generate internal standards.
Protocol 1: Differential Scanning Calorimetry (DSC) for
Objective: Determine the precise melting onset and enthalpy of fusion.
-
Sample Prep: Weigh 2–5 mg of dried, powdered sample into a Tzero aluminum pan. Crimp hermetically.
-
Reference: Use an empty, crimped aluminum pan.
-
Method:
-
Equilibrate at 25 °C.
-
Ramp 10 °C/min to 20 °C above the expected melting point.
-
Isotherm for 1 min.
-
Cool ramp 10 °C/min back to 25 °C (to check for reversibility/decomposition).
-
-
Analysis: Integrate the endothermic melting peak. The area under the curve (normalized to mass) yields
(J/g). -
Validation: Calibrate system with Indium standard (
, ).
Protocol 2: Gravimetric Solubility Determination (OECD 105)
Objective: Generate data for Apelblat modeling.
-
Saturation: Add excess solid to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir at fixed temperature (
) for 24 hours. -
Settling: Stop stirring and allow phases to separate for 2 hours at temperature.
-
Sampling: Filter supernatant through a pre-heated 0.45 µm PTFE syringe filter.
-
Quantification:
-
Gravimetric: Evaporate solvent from a known volume and weigh the residue.
-
HPLC (Preferred): Dilute aliquot and analyze against a standard curve.
-
-
Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be < 3%.
Part 5: Visualization & Workflows
Workflow 1: Thermodynamic Characterization Logic
This diagram outlines the decision process for characterizing a new brominated intermediate.
Caption: Logical workflow for establishing thermodynamic baselines. Purity is the gatekeeper for accurate DSC data.
Workflow 2: Solubility Equilibrium Cycle
Visualizing the equilibrium states in a saturation experiment.
Caption: Dynamic equilibrium in solubility. For these compounds, dissolution is typically endothermic (
References
-
BenchChem. (2025).[3] Application Notes and Protocols for the Bromination of 4-Hydroxyacetophenone. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Acetophenone, 4'-hydroxy- Thermophysical Properties. NIST Chemistry WebBook, SRD 69.[4] Retrieved from
-
Sigma-Aldrich. (2024).[5] Safety Data Sheet: 3,5-Dibromo-4-hydroxyacetophenone. Retrieved from
-
PubChem. (2025). Compound Summary: 2-Bromo-4'-hydroxyacetophenone. National Library of Medicine. Retrieved from
-
Zenodo. (2024). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Retrieved from
Sources
Comprehensive Physicochemical Profiling: pKa Determination of the Hydroxyl Group in 1-(4-Bromo-3-hydroxyphenyl)ethanone
Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals
Executive Summary
1-(4-Bromo-3-hydroxyphenyl)ethanone (CAS: 73898-22-3) is a highly specialized substituted acetophenone derivative utilized as a critical intermediate in organic synthesis and medicinal chemistry 1. The ionization state of its phenolic hydroxyl group is a fundamental parameter that governs its aqueous solubility, lipophilicity, and target-binding affinity. The predicted pKa of this molecule is 7.61 ± 0.10 2, making it significantly more acidic than an unsubstituted phenol. As a Senior Application Scientist, I present this whitepaper to elucidate the electronic causality behind this enhanced acidity and to provide a robust, self-validating UV-Vis spectrophotometric protocol for its empirical determination.
Electronic Causality: Deconstructing the Acidic Shift
The acidity of the hydroxyl proton in a standard phenol (pKa ~10.0) is highly susceptible to the electronic and steric effects of ring substituents 3. In 1-(4-Bromo-3-hydroxyphenyl)ethanone, the hydroxyl group at C3 is flanked by an acetyl group at C1 (meta position) and a bromine atom at C4 (ortho position). The enhanced acidity is a direct result of synergistic electron withdrawal:
-
The meta-Acetyl Effect: The acetyl group (-COCH₃) is a strong electron-withdrawing group. Positioned meta to the hydroxyl group, it exerts a pronounced inductive withdrawal (-I effect) through the sigma bond framework 4. Because it is meta, direct resonance (-M) conjugation with the phenoxide oxygen is restricted, but the inductive effect alone significantly stabilizes the resulting phenoxide anion.
-
The ortho-Bromo Effect: Halogens exhibit a dual electronic nature. The bromine atom exerts a strong inductive withdrawal (-I) due to its high electronegativity, which is highly effective at the ortho position due to spatial proximity 4. While bromine also possesses a weak electron-donating resonance effect (+M), the inductive withdrawal dominates, further stabilizing the negative charge of the conjugate base 3.
Logic tree detailing the electronic effects lowering the pKa of the phenol core.
Quantitative Substituent Effects
To contextualize the acidity of 1-(4-Bromo-3-hydroxyphenyl)ethanone, the table below summarizes the pKa values of relevant structural analogs, demonstrating the additive nature of these substituent effects.
| Compound | Substituents relative to -OH | Predicted/Experimental pKa |
| Phenol | None | ~10.00 |
| 3-Hydroxyacetophenone | meta-Acetyl | ~9.19 |
| 2-Bromophenol | ortho-Bromo | ~8.40 |
| 1-(4-Bromo-3-hydroxyphenyl)ethanone | meta-Acetyl, ortho-Bromo | 7.61 ± 0.10 |
Self-Validating UV-Vis Spectrophotometric Protocol
Causality Behind Experimental Choice: While potentiometric titration is a standard method for pKa determination 5, 1-(4-Bromo-3-hydroxyphenyl)ethanone exhibits limited aqueous solubility (predicted ~1.3 g/L) 6. Potentiometry requires high analyte concentrations, risking the precipitation of the unionized form at lower pH values, which skews thermodynamic equilibrium. UV-Vis spectrophotometry requires only micromolar concentrations, bypassing solubility limits while leveraging the distinct chromophoric shift that occurs upon deprotonation of the phenol to a phenoxide ion 7.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of universal aqueous buffers (e.g., Britton-Robinson buffers) spanning pH 5.0 to 10.0 in 0.2 pH unit increments. Ensure constant ionic strength (e.g., 0.15 M KCl) to maintain thermodynamic consistency 7.
-
Analyte Stock: Dissolve 1-(4-Bromo-3-hydroxyphenyl)ethanone in HPLC-grade methanol to create a 1 mM stock solution.
-
Sample Preparation: Spike 20 µL of the stock into 2 mL of each buffer solution (final concentration ~10 µM). Keep the organic solvent concentration below 1% to prevent shifts in the dielectric constant of the medium.
-
Spectral Acquisition: Record the UV-Vis absorption spectra from 250 nm to 450 nm for each pH solution using a dual-beam spectrophotometer 7.
-
Self-Validation (Isosbestic Point Check): Overlay the spectra. The presence of a sharp, distinct isosbestic point (a wavelength where absorbance is independent of pH) acts as an internal control, validating that only a two-state equilibrium (HA ⇌ A⁻ + H⁺) is occurring 7. If the isosbestic point drifts, the assay is compromised by degradation or precipitation, and the data must be rejected.
-
Data Analysis: Plot the absorbance at the wavelength of maximum difference (λmax of the phenoxide form) against pH. Perform a non-linear regression using the Henderson-Hasselbalch equation to determine the inflection point, yielding the precise pKa 5.
Step-by-step workflow for UV-Vis spectrophotometric pKa determination.
Pharmacokinetic Implications in Drug Design
For medicinal chemists, a pKa of 7.61 is highly consequential. At physiological pH (7.4), the Henderson-Hasselbalch equation indicates that approximately 38% of 1-(4-Bromo-3-hydroxyphenyl)ethanone will exist in its ionized (phenoxide) form. This dual-state presence at physiological pH creates a balanced lipophilicity profile (logD), optimizing both aqueous solubility (driven by the anion) and membrane permeability (driven by the neutral species) 3. Understanding this exact pKa allows researchers to accurately model pharmacokinetics and optimize receptor-ligand interactions where the hydroxyl group acts as a critical hydrogen bond donor or acceptor.
References
1.2 - ChemicalBook 2.1 - EPDF.pub 3.6 - Guidechem 4.4 - Univ-dbkm.dz 5.3 - Benchchem 6.7 - Scirp.org 7.5 - NIH.gov
Sources
- 1. epdf.pub [epdf.pub]
- 2. 1-(4-Bromo-3-Hydroxyphenyl)Ethanone manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. moodle.univ-dbkm.dz [moodle.univ-dbkm.dz]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
Methodological & Application
Synthesis of 1-(4-Bromo-3-hydroxyphenyl)ethanone from 4-bromo-3-methoxyaniline
An Application Note and Protocol for the
Introduction
Substituted acetophenones, particularly those bearing hydroxyl and halogen functionalities, are pivotal structural motifs in medicinal chemistry and drug development. They serve as versatile intermediates for the synthesis of a wide array of pharmacologically active compounds, including chalcones, flavones, and other heterocyclic systems. This application note provides a comprehensive, two-step protocol for the synthesis of 1-(4-Bromo-3-hydroxyphenyl)ethanone, a valuable building block, starting from the commercially available 4-bromo-3-methoxyaniline.
This guide is designed for researchers and scientists in organic synthesis and drug discovery. It moves beyond a simple recitation of steps to provide in-depth mechanistic insights and justifications for the experimental choices, ensuring a robust and reproducible synthetic route. The protocol is divided into two primary transformations:
-
Conversion of an Aryl Amine to an Acetophenone: A modified Sandmeyer-type reaction is employed to transform the amino group of 4-bromo-3-methoxyaniline into an acetyl group, yielding the intermediate 1-(4-bromo-3-methoxyphenyl)ethanone.
-
Aryl Methyl Ether Cleavage: The methoxy group of the intermediate is subsequently demethylated to afford the target phenol, 1-(4-Bromo-3-hydroxyphenyl)ethanone.
Overall Synthetic Workflow
The synthesis proceeds through a two-stage process, starting with the diazotization of the aniline, followed by a copper-catalyzed acetylation, and concluding with the demethylation of the resulting aryl methyl ether.
Figure 1: High-level workflow for the synthesis of 1-(4-bromo-3-hydroxyphenyl)ethanone.
Part 1: Synthesis of 1-(4-bromo-3-methoxyphenyl)ethanone
This initial transformation leverages a powerful reaction cascade that converts a primary aromatic amine into a methyl ketone. The core of this process is the formation of a diazonium salt, which is a highly versatile synthetic intermediate.
Principle and Mechanism
The reaction begins with the diazotization of the primary aromatic amine.[1] In a cold, acidic solution, sodium nitrite (NaNO₂) generates nitrous acid (HONO), which then reacts with the amine to form a stable arenediazonium salt. This step is critically temperature-dependent; temperatures are maintained near 0 °C to prevent the premature decomposition of the diazonium salt.
Following its formation, the diazonium salt undergoes a copper-catalyzed reaction that is mechanistically related to the Sandmeyer reaction.[2][3] The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[2] The process is initiated by a single-electron transfer from a copper(I) species to the diazonium salt, which leads to the formation of an aryl radical and the liberation of nitrogen gas.[4][5] This highly reactive aryl radical then combines with the nucleophile to form the final product. In this specific protocol, acetaldoxime serves as the precursor to the acetyl group, facilitated by the copper catalyst.[6]
Figure 2: Simplified mechanism of the Sandmeyer-type acetylation.
Experimental Protocol
Table 1: Reagents for Part 1
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-bromo-3-methoxyaniline | C₇H₈BrNO | 202.05 | 10.2 g | 50.5 |
| Concentrated HCl (37%) | HCl | 36.46 | 11.0 mL | ~133 |
| Sodium Nitrite | NaNO₂ | 69.00 | 3.48 g | 50.4 |
| Acetaldoxime | C₂H₅NO | 59.07 | 6.02 g | 101.9 |
| Copper (II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 2.52 g | 10.1 |
| Sodium Acetate Trihydrate | C₂H₃NaO₂·3H₂O | 136.08 | 36.64 g | 269.3 |
| Water | H₂O | 18.02 | ~45.5 mL | - |
Procedure:
-
Diazonium Salt Formation:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, combine concentrated hydrochloric acid (11 mL) and water (25 mL). Cool the solution to -5 °C in an ice-salt bath.
-
To this cold acid solution, add 4-bromo-3-methoxyaniline (10.2 g, 50.5 mmol) portion-wise, ensuring the temperature does not exceed 0 °C.
-
Prepare a solution of sodium nitrite (3.48 g, 50.4 mmol) in a small amount of water. Add this solution dropwise to the aniline suspension over 30 minutes, maintaining the temperature between -5 °C and 0 °C.
-
After the addition is complete, stir the resulting mixture at 0 °C for an additional hour. The formation of a clear solution or a fine slurry indicates the completion of diazotization.
-
-
Acetylation Reaction:
-
In a separate 500 mL flask, prepare a solution by dissolving acetaldoxime (6.02 g), copper (II) sulfate pentahydrate (2.52 g), and sodium acetate trihydrate (36.64 g) in water (20.5 mL). Cool this solution to 0 °C.
-
Slowly transfer the previously prepared cold diazonium salt solution into the acetaldoxime solution. Vigorous gas evolution (N₂) will be observed. Maintain the reaction temperature between 0 °C and 10 °C during this addition.
-
Once the addition is complete, continue stirring the mixture at 0-10 °C for 2 hours.
-
-
Work-up and Purification:
-
Add 37% hydrochloric acid (23 mL) to the reaction mixture and heat to reflux for 2 hours to hydrolyze any remaining oxime intermediates.[6]
-
Cool the mixture to room temperature and extract with an organic solvent such as heptane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of dichloromethane/cyclohexane to afford 1-(4-bromo-3-methoxyphenyl)ethanone as a solid.[6]
-
Expected Yield: ~60-70%. Characterization (1-(4-bromo-3-methoxyphenyl)ethanone):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, 1H), 7.50 (d, 1H), 7.40 (dd, 1H), 3.95 (s, 3H, -OCH₃), 2.60 (s, 3H, -COCH₃).[6]
-
IR (cm⁻¹): ~1681 (C=O stretch).[6]
Part 2: Synthesis of 1-(4-Bromo-3-hydroxyphenyl)ethanone
The final step in the sequence is the cleavage of the aryl methyl ether to yield the desired phenol. This is a common deprotection strategy in organic synthesis.
Principle and Mechanism
Aryl methyl ethers are generally stable to many reagents, but they can be cleaved by strong protic acids (like HBr) or Lewis acids.[7][8] Boron tribromide (BBr₃) is a particularly effective and widely used reagent for this transformation due to its high Lewis acidity.[9]
The mechanism involves the coordination of the Lewis acidic boron atom to the lone pair of electrons on the ether oxygen. This coordination makes the oxygen a better leaving group and activates the adjacent methyl carbon for nucleophilic attack by a bromide ion (from BBr₃). This SN2 displacement releases methyl bromide and forms a bromo-borate intermediate. Subsequent hydrolysis (work-up with water) cleaves the Aryl-O-B bond to liberate the final phenol.[9]
Figure 3: Mechanism of aryl methyl ether cleavage using Boron Tribromide.
Experimental Protocol
Table 2: Reagents for Part 2
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 1-(4-bromo-3-methoxyphenyl)ethanone | C₈H₇BrO₂ | 229.05 | 5.0 g | 21.8 |
| Boron Tribromide (1.0 M in DCM) | BBr₃ | 250.52 | 25 mL | 25.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Methanol | CH₃OH | 32.04 | ~20 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
Procedure:
-
Demethylation Reaction:
-
Safety Note: Boron tribromide is highly corrosive and reacts violently with water. Handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Dissolve 1-(4-bromo-3-methoxyphenyl)ethanone (5.0 g, 21.8 mmol) in anhydrous dichloromethane (50 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of boron tribromide in DCM (25 mL, 25.0 mmol) dropwise via a syringe.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by adding methanol dropwise until gas evolution ceases. This will react with any excess BBr₃.
-
Add water and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography to yield 1-(4-bromo-3-hydroxyphenyl)ethanone.
-
Expected Yield: >85%. Characterization (1-(4-bromo-3-hydroxyphenyl)ethanone):
-
Physical Form: White to off-white solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.5-11.0 (s, 1H, -OH), 7.65 (d, 1H), 7.50 (d, 1H), 7.20 (dd, 1H), 2.50 (s, 3H, -COCH₃). (Note: Chemical shifts are predictive).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 197 (C=O), 155 (C-OH), 135 (Ar-C), 132 (Ar-C), 130 (Ar-C), 118 (Ar-C), 112 (C-Br), 27 (-CH₃). (Note: Chemical shifts are predictive).
-
Mass Spec (EI): m/z 214/216 (M⁺, bromine isotope pattern).
References
-
Sandmeyer reaction - Wikipedia . Wikipedia. [Link]
-
Sandmeyer Reaction Mechanism - BYJU'S . BYJU'S. [Link]
-
Sandmeyer Reaction - J&K Scientific LLC . J&K Scientific. [Link]
-
Sandmeyer Reactions: Mechanism, Examples, and Applications . Organic Chemistry II. [Link]
-
Sandmeyer Reaction Mechanism | Organic Chemistry . YouTube. [Link]
-
Replacing Benzene with Aniline for Synthesis of Acetophenone: A Synthetic Chemistry Experiment . ACS Publications. [Link]
-
The three main classical reaction types for aryl methyl ether cleavage... . ResearchGate. [Link]
-
General reaction of acetophenones with benzaldehyde and some anilines... . ResearchGate. [Link]
-
Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC . NCBI. [Link]
-
Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products . Royal Society Open Science. [Link]
-
Synthesis of schiff bases of acetophenone with aniline and its different chloro-substituted derivates... . IAEA. [Link]
-
Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide . Taylor & Francis Online. [Link]
-
Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites . ACS Publications. [Link]
-
Aromatic ether to phenol reagents - Chemistry Stack Exchange . Chemistry Stack Exchange. [Link]
-
Aryl esters and alkyl or benzyl aryl ethers are useful precursors for phenols . Science of Synthesis. [Link]
-
Diazotisation - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
Sources
- 1. Diazotisation [organic-chemistry.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. 1-(4-BroMo-3-Methoxyphenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for 1-(4-Bromo-3-hydroxyphenyl)ethanone as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of 1-(4-Bromo-3-hydroxyphenyl)ethanone in Medicinal Chemistry
1-(4-Bromo-3-hydroxyphenyl)ethanone is a highly functionalized aromatic ketone that has emerged as a pivotal intermediate in the synthesis of a range of pharmaceutical agents. Its strategic value lies in the orthogonal reactivity of its functional groups: a ketone amenable to reduction or elaboration, a phenol group that can be alkylated or used to direct further substitution, and a bromine atom that provides a handle for cross-coupling reactions or nucleophilic substitution. This unique combination of features makes it a versatile scaffold for the construction of complex molecular architectures, particularly in the development of β2-adrenergic agonists and Selective Androgen Receptor Modulators (SARMs).
These application notes provide a comprehensive guide for researchers and drug development professionals on the effective utilization of 1-(4-Bromo-3-hydroxyphenyl)ethanone. We will delve into its key applications, provide detailed, field-proven protocols for its transformation, and explain the scientific rationale behind the experimental choices.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of 1-(4-Bromo-3-hydroxyphenyl)ethanone are summarized below.
| Property | Value | Source |
| CAS Number | 73898-22-3 | [1] |
| Molecular Formula | C₈H₇BrO₂ | [1] |
| Molecular Weight | 215.04 g/mol | [1] |
| Appearance | White to slightly pale reddish-yellow powder or crystals | [2] |
| Melting Point | 122-123 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents | [3] |
| pKa | Not available | |
| Storage | Sealed in a dry place at room temperature | [2] |
Safety and Handling: 1-(4-Bromo-3-hydroxyphenyl)ethanone is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation[4][5]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood[4][5]. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier[4][5].
Core Application I: Synthesis of β2-Adrenergic Agonists
1-(4-Bromo-3-hydroxyphenyl)ethanone is a key precursor in the synthesis of several important β2-adrenergic agonists, a class of drugs used to treat asthma and chronic obstructive pulmonary disease (COPD) by causing bronchodilation[6][7]. The intermediate provides the core phenyl-ethanolamine scaffold characteristic of this drug class. A prime example of its application is in the synthesis of Salbutamol (Albuterol)[8][9][10].
Synthetic Strategy Overview
The general synthetic approach involves a few key transformations of 1-(4-Bromo-3-hydroxyphenyl)ethanone:
-
α-Bromination: Introduction of a bromine atom at the carbon adjacent to the ketone. This is a crucial step as it creates a reactive site for the subsequent introduction of the amine side chain.
-
Nucleophilic Substitution: Reaction of the α-bromo ketone with a suitable amine, typically a protected or bulky amine to achieve selectivity.
-
Ketone Reduction: Reduction of the ketone to a secondary alcohol, which is essential for the pharmacological activity of β2-agonists.
-
Deprotection (if necessary): Removal of any protecting groups used during the synthesis.
Caption: General synthetic workflow for β2-adrenergic agonists from 1-(4-Bromo-3-hydroxyphenyl)ethanone.
Detailed Protocol: Synthesis of a Key α-Bromo Ketone Intermediate
This protocol details the α-bromination of a related hydroxyphenyl ethanone, a common and critical first step in the synthesis of many adrenaline-type drugs[11]. This reaction creates the necessary electrophilic center for the introduction of the amine side chain.
Reaction: α-Bromination of a Hydroxyphenyl Ethanone Derivative
Caption: α-Bromination of a hydroxyphenyl ethanone derivative.
Materials:
-
4-Hydroxyacetophenone (or a related derivative like 1-(4-Bromo-3-hydroxyphenyl)ethanone)
-
Chloroform (CHCl₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxyacetophenone (1.0 eq) in chloroform (approx. 5 mL per gram of starting material)[11].
-
Rationale: Chloroform is a suitable solvent that is relatively inert to the reaction conditions.
-
-
Acid Catalyst: With stirring, carefully add a catalytic amount of concentrated sulfuric acid[11].
-
Rationale: The acid catalyzes the enolization of the ketone, which is the reactive species in the α-bromination reaction.
-
-
Brominating Agent Addition: While stirring the solution, slowly add bromine (1.05 eq) or N-Bromosuccinimide (NBS) (1.05 eq) portion-wise[11]. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
Rationale: Using a slight excess of the brominating agent ensures complete conversion of the starting material. NBS is often preferred over liquid bromine as it is a solid and easier to handle.
-
-
Reaction Monitoring: Stir the reaction mixture at a gentle reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Heating accelerates the reaction rate. TLC allows for the visualization of the consumption of the starting material and the formation of the product.
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Rationale: The bicarbonate wash is crucial to remove the acid catalyst and any HBr formed during the reaction.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure α-bromo ketone intermediate.
Core Application II: Synthesis of Selective Androgen Receptor Modulators (SARMs)
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) properties. The unique substitution pattern of 1-(4-Bromo-3-hydroxyphenyl)ethanone makes it a promising starting material for the synthesis of novel SARM candidates.
Synthetic Rationale
Many non-steroidal SARMs feature a core aromatic structure with specific substituents that are crucial for their selective binding to the androgen receptor[5]. The 4-bromo-3-hydroxyphenyl moiety of our intermediate can be elaborated in several ways to generate SARM-like structures:
-
Etherification of the Phenol: The hydroxyl group can be alkylated to introduce various side chains, which can influence the compound's pharmacokinetic and pharmacodynamic properties.
-
Modification of the Acetyl Group: The ketone can be transformed into other functional groups, or the adjacent methyl group can be functionalized to build more complex side chains.
-
Cross-Coupling Reactions: The bromine atom is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the facile introduction of other aromatic or heterocyclic rings, which are common features in many SARM structures.
Caption: Potential synthetic pathways for SARMs from 1-(4-Bromo-3-hydroxyphenyl)ethanone.
While a specific, detailed protocol for the synthesis of a commercially available SARM directly from 1-(4-Bromo-3-hydroxyphenyl)ethanone is not publicly available, the following represents a plausible and scientifically sound initial step in a potential synthetic route, based on established organic chemistry principles and the known structures of SARMs.
Representative Protocol: Suzuki Cross-Coupling for Biaryl SARM Scaffolds
This protocol outlines a general procedure for a Suzuki cross-coupling reaction, which could be used to introduce a second aromatic ring onto the 1-(4-Bromo-3-hydroxyphenyl)ethanone core, a common structural motif in some SARMs.
Reaction: Suzuki Cross-Coupling
Materials:
-
1-(4-Bromo-3-hydroxyphenyl)ethanone
-
Arylboronic acid (e.g., 4-cyanophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/water mixture or Toluene)
-
Round-bottom flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a reaction vessel, add 1-(4-Bromo-3-hydroxyphenyl)ethanone (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Rationale: A slight excess of the boronic acid is used to ensure complete consumption of the starting material. The palladium catalyst is the active species that facilitates the cross-coupling. The base is required for the transmetalation step of the catalytic cycle.
-
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Rationale: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is necessary to prevent its degradation and ensure catalytic activity.
-
-
Solvent Addition: Add the degassed solvent to the reaction vessel.
-
Rationale: Degassing the solvent removes dissolved oxygen.
-
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (can range from a few hours to overnight). The reaction can also be performed in a microwave reactor to significantly reduce the reaction time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired biaryl product.
Conclusion
1-(4-Bromo-3-hydroxyphenyl)ethanone is a valuable and versatile building block in pharmaceutical synthesis. Its well-defined reactivity allows for the efficient construction of complex molecules, particularly in the synthesis of β2-adrenergic agonists and as a promising starting point for the discovery of new SARMs. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to leverage the full potential of this important intermediate in their drug discovery and development programs.
References
- Ranganath, M. S., et al. (2021). Enantioselective synthesis of bronchodilating agent (R)-Salmeterol. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(10), 1347-1351.
- PKSM Pharma Classes. (2024, June 30). Chemistry, Structure & Synthesis of Salbutamol | Med. Chem-1| BP 402T [Video]. YouTube.
- Zhang, X. (2016). Synthesis method of R-salmeterol. CN105348125A.
- Tianjin Pharmaceutical Research Institute Co Ltd. (2021).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Mastering Salmeterol Synthesis: The Crucial Role of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone.
- Lear, M. J., et al. (2001). Synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and Derivatives as Potent and Long-Acting Peripheral Inhibitors of Catechol-O-methyltransferase. Journal of Medicinal Chemistry, 45(1), 199-209.
- Thevis, M., et al. (2023).
- Cipla Ltd. (2013). Process for the preparation of salmeterol and its salts. EP2641893A1.
- Yangzhou Sanyao Pharmaceutical Co Ltd. (2015).
- Shanghai Institute of Pharmaceutical Industry. (2021). Preparation method of salbutamol dimer. CN112193910A.
- Chengdu Beite Pharmaceutical Co ltd. (2021). Salbutamol impurity and synthetic method thereof. CN108863753B.
- Ranganath, M. S., et al. (2021). Enantioselective synthesis of bronchodilating agent (R)-Salmeterol.
- O'Donnell, J. M., & Shelton, R. C. (2025). Beta2-Receptor Agonists and Antagonists. In StatPearls.
- Miller, C. P., et al. (2010). Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140. ACS Medicinal Chemistry Letters, 2(2), 124-129.
- University of Tennessee Research Foundation. (2016).
- GTx, Inc. (2011). Sarms and method of use thereof. WO2011119544A1.
- Echemi. (n.d.). 1-(4-Bromo-3-hydroxyphenyl)ethanone.
- MilliporeSigma. (n.d.). 1-(3-Bromo-4-hydroxyphenyl)ethanone.
- Fisher Scientific. (2025).
- American Elements. (n.d.). 1-(4-Bromo-3-chlorophenyl)ethanone.
- LGC Standards. (2024).
- Asian Journal of Organic & Medicinal Chemistry. (2017).
- ChEMBL. (n.d.). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)....
- ChemScene. (n.d.). 1-(4-bromo-3,5-dihydroxyphenyl)ethanone.
- Negro-Vilar, A. (1999). Selective Androgen Receptor Modulators (SARMs): A Novel Approach to Androgen Therapy for the New Millennium. The Journal of Clinical Endocrinology & Metabolism, 84(10), 3459–3462.
- Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837.
- CymitQuimica. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone.
- Sigma-Aldrich. (n.d.). 1-(4-Bromo-2-hydroxyphenyl)ethanone.
- ResearchGate. (2017). The reaction mechanism of acetaminophen synthesis.
- ResearchGate. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone.
- Tianjin Pharmaceutical Research Institute Co Ltd. (2021).
- Collins, P. W., et al. (1976). Adrenergic agents. 6. Synthesis and potential .beta.-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. Journal of Medicinal Chemistry, 19(7), 911-917.
- Chemistry of Medicinal Drugs 7. (2024, May 8).
- ResearchGate. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone.
- Wuxi Kaikai Biotechnology Co Ltd. (2021). Preparation method of racemic salbutamol. CN112592280A.
- ResearchGate. (2025). Synthesis of the impurity F of salbutamol.
- Cazzola, M., et al. (2010). Beta-Adrenergic Agonists. Pharmaceuticals, 3(4), 1016-1049.
- Benchchem. (2025). Application Notes: 2-Amino-1-(3,4-dihydroxyphenyl)
- BLD Pharm. (n.d.). 1-(4-Bromo-3-methylphenyl)ethanone.
Sources
- 1. Medicinal Chemistry Reviews, Volume 59 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN113121369A - Preparation method of salbutamol sulfate - Google Patents [patents.google.com]
- 3. Preparation method of salbutamol dimer - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN108863753B - Salbutamol impurity and synthetic method thereof - Google Patents [patents.google.com]
- 5. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. RU2571421C2 - Sarm compounds and methods of their application - Google Patents [patents.google.com]
Application Note: Sonogashira Coupling Strategies for 4-Bromo-3-hydroxyacetophenone Derivatives
Executive Summary
4-Bromo-3-hydroxyacetophenone is a highly versatile bifunctional building block in organic synthesis and medicinal chemistry. The molecule features a para-acetyl group that strongly activates the C–Br bond for transition-metal insertion, alongside an ortho-hydroxyl group that introduces unique chemoselectivity challenges. Depending on the precise tuning of the reaction environment, this substrate can either yield simple 2-alkynylphenol derivatives or undergo a tandem 5-endo-dig/5-exo-dig cyclization to form 2-substituted 5-acetylbenzofurans. This application note provides field-proven, self-validating protocols for both divergent pathways, designed specifically for researchers and drug development professionals.
Mechanistic Insights & Causality
The success of cross-coupling with 4-bromo-3-hydroxyacetophenone relies on managing the electronic push-pull of its substituents:
-
Oxidative Addition (Activation): The electron-withdrawing acetyl group at the C1 position significantly lowers the electron density of the aromatic ring. This facilitates the rapid oxidative addition of the Pd(0) catalyst into the C4–Br bond, making the substrate highly reactive even under relatively mild conditions.
-
The Ortho-Hydroxyl Effect (Interference vs. Opportunity): The unprotected ortho-hydroxyl group introduces a competing variable. The oxygen atom can coordinate to the palladium center, which may lead to catalyst deactivation or stalling[1]. Furthermore, the acidic phenolic proton (
) consumes basic equivalents. To achieve a chemoselective Sonogashira coupling that retains the free phenol, mild bases (such as or ) and lower temperatures are strictly required[2]. -
Tandem Cyclization Pathway: If the reaction is subjected to elevated temperatures or stronger bases (e.g.,
or DBU), the intermediate 2-alkynylphenol undergoes an intramolecular hydroalkoxylation. This cyclization is catalyzed by the in situ Cu(I) or Pd(II) species, rapidly yielding a stable benzofuran scaffold[3]. This tandem approach is highly valuable for constructing complex heterocyclic libraries[4].
Mechanistic divergence of 4-bromo-3-hydroxyacetophenone under Sonogashira conditions.
Strategic Protocol Design & Quantitative Data
The choice of base, solvent, and temperature dictates the ultimate fate of the ortho-alkynylphenol intermediate. The table below summarizes the optimized parameters for driving the reaction toward either the linear alkyne or the cyclized benzofuran.
Table 1: Optimization of Reaction Conditions for Divergent Outcomes
| Catalyst System | Base | Solvent | Temp (°C) | Major Product | Expected Yield (%) |
| THF | 35 | Alkynylphenol | 75 - 82 | ||
| DMF | 50 | Alkynylphenol | 68 - 74 | ||
| DMF | 100 | Benzofuran | 80 - 88 | ||
| DBU (2 eq) | MeCN | 120 (MW) | Benzofuran | 85 - 92 |
Note: Yields are representative based on analogous ortho-bromophenol cross-coupling studies.[1][2]
Experimental Protocols
Protocol A: Chemoselective Sonogashira Coupling (Alkynylphenol Synthesis)
Objective: To couple a terminal alkyne while strictly preserving the free hydroxyl group.
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-3-hydroxyacetophenone (1.0 mmol),
(0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%). -
Degassing: Evacuate the tube and backfill with Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.
-
Solvent/Base Addition: Inject anhydrous THF (5.0 mL) and anhydrous
(3.0 mmol). Stir for 5 minutes at room temperature to homogenize. -
Alkyne Injection: Add the terminal alkyne (1.2 mmol) dropwise via syringe. (Note: Slow addition mitigates Glaser homocoupling).
-
Reaction: Stir the mixture at 35 °C for 12–16 hours.
-
Workup: Dilute the mixture with EtOAc (20 mL) and wash with saturated aqueous
(2 x 15 mL) to sequester and remove copper salts. Extract the aqueous layer with EtOAc (10 mL). -
Purification: Dry the combined organic layers over
, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: One-Pot Tandem Synthesis of 5-Acetylbenzofurans
Objective: To drive the Sonogashira coupling and subsequent intramolecular cyclization to completion in a single operation.
-
Preparation: In a heavy-walled pressure tube or microwave-safe vial, combine 4-bromo-3-hydroxyacetophenone (1.0 mmol),
(0.05 mmol, 5 mol%), CuI (0.10 mmol, 10 mol%), and anhydrous (3.0 mmol). -
Degassing: Purge the vessel with Argon for 10 minutes.
-
Solvent/Reagent Addition: Add anhydrous DMF (4.0 mL) followed by the terminal alkyne (1.5 mmol).
-
Reaction: Seal the vessel and heat to 100 °C in an oil bath for 8–12 hours. Alternatively, subject the vial to microwave irradiation at 120 °C for 30 minutes.
-
Workup: Cool to room temperature. Dilute with water (15 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers heavily with brine (3 x 15 mL) to partition out the DMF.
-
Purification: Dry over
, concentrate, and purify via silica gel chromatography.
Step-by-step workflow for the divergent Sonogashira coupling protocols.
Troubleshooting & Self-Validating Systems
To ensure high scientific integrity and reproducibility, employ the following self-validating checks:
-
Catalyst Poisoning by Phenol: If the reaction stalls at <50% conversion, the free phenol may be coordinating to the Pd center.
-
Validation: Spike the reaction with an additional 2 mol% Pd catalyst. If the reaction resumes, catalyst deactivation is the root cause.
-
Solution: Switch to a bulkier, more electron-rich ligand like
[3], or pre-protect the phenol as a TBS ether prior to coupling.
-
-
TLC Differentiation: The starting material (4-bromo-3-hydroxyacetophenone) has a distinct
. The alkynylphenol product (Protocol A) will exhibit a similar or slightly higher but will stain differently with Phosphomolybdic Acid (PMA). The benzofuran product (Protocol B) will be significantly less polar (higher ) due to the loss of the hydrogen-bonding hydroxyl group. -
NMR Validation: The ultimate self-validating check lies in the
NMR spectrum. The alkynylphenol will exhibit a broad singlet around 5.5 - 6.5 ppm (exchangeable with ) corresponding to the free –OH. The benzofuran product will lack this peak entirely and instead display a distinct, sharp singlet around 6.8 - 7.2 ppm, corresponding to the C3–H proton of the newly formed furan ring.
References
1.1 - MDPI[1] 2.3 - Clockss[3] 3.2 - Semantic Scholar[2] 4.4 - ACS Publications[4]
Sources
Application Note: High-Efficiency Synthesis of Biaryl Derivatives from 1-(4-Bromo-3-hydroxyphenyl)ethanone
Executive Summary
This application note details the optimized protocols for synthesizing biaryl derivatives utilizing 1-(4-Bromo-3-hydroxyphenyl)ethanone (4-bromo-3-hydroxyacetophenone) as the core scaffold. This intermediate is critical in the development of enzyme inhibitors (e.g., MAO-B, AChE), flavonoids, and liquid crystal materials.
We present two distinct synthetic pathways:
-
Path A (High Fidelity): Hydroxyl protection followed by cross-coupling, recommended for complex pharmaceutical intermediates requiring high purity.
-
Path B (Rapid Access): Direct Suzuki-Miyaura coupling of the unprotected phenol, optimized for high-throughput screening (HTS) and library generation.
Strategic Analysis & Retrosynthesis
The starting material features three distinct functional handles: a ketone (C1), a phenol (C3), and an aryl bromide (C4). The proximity of the hydroxyl group to the bromine (ortho-position) presents both a steric challenge and a risk of catalyst poisoning via phenoxide coordination.
Pathway Decision Matrix
| Feature | Path A: Protected Route (Recommended) | Path B: Direct Route |
| Chemistry | Direct Suzuki Coupling | |
| Yield Reliability | High (>85% avg) | Variable (50–80%) |
| Purification | Standard Silica Chromatography | Requires Acidic Workup/HPLC |
| Catalyst Load | Standard (1–3 mol%) | Higher (3–5 mol%) |
| Use Case | GMP Scale-up, Complex Targets | Discovery Chemistry, HTS |
Visual Workflow
Figure 1: Strategic workflow for biaryl synthesis. Path A (Blue) is the standard robust route; Path B (Red) is the accelerated route.
Experimental Protocols
Protocol A: The Protected Route (Benzyl Ether Strategy)
This route eliminates the acidic proton, preventing interference with the palladium cycle and simplifying purification.
Step 1: Protection (Benzylation)
-
Reagents: Benzyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), Acetonitrile (0.2 M).
-
Procedure:
-
Charge a round-bottom flask with 1-(4-Bromo-3-hydroxyphenyl)ethanone (1.0 equiv) and K₂CO₃ in ACN.
-
Add Benzyl bromide dropwise at RT.
-
Heat to reflux (80°C) for 4 hours. Monitor by TLC (Hex:EtOAc 4:1).
-
Workup: Filter off solids, concentrate filtrate, and recrystallize from EtOH.
-
Yield Expectation: 90–95%.
-
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reagents: Protected Aryl Bromide (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂·DCM (3 mol%), K₂CO₃ (2 M aq, 3.0 equiv), 1,4-Dioxane.
-
Procedure:
-
Degas 1,4-dioxane and 2 M K₂CO₃ separately by sparging with Nitrogen for 15 mins.
-
In a reaction vial, combine the aryl bromide, boronic acid, and Pd catalyst.
-
Add solvent and base solution under inert atmosphere (N₂/Ar).
-
Heat to 90°C for 6–12 hours.
-
Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Gradient 0-30% EtOAc in Hexanes).
-
Step 3: Deprotection (Hydrogenolysis)
-
Reagents: Pd/C (10 wt%), H₂ (1 atm), MeOH/EtOAc (1:1).
-
Procedure:
-
Dissolve the biaryl intermediate in MeOH/EtOAc.
-
Add Pd/C carefully under inert gas.
-
Stir under H₂ balloon for 2–4 hours.
-
Note: If the biaryl contains sulfur or other catalyst poisons, use BBr₃ (1 M in DCM) at 0°C instead.
-
Protocol B: Direct Coupling (Ligand-Accelerated)
Utilizing Buchwald dialkylbiaryl phosphine ligands allows for the coupling of electron-rich, sterically hindered phenols without protection.
-
Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3 (2 mol%).
-
Base: K₃PO₄ (3.0 equiv) – Critical: Phosphate bases buffer the phenol better than carbonates.
-
Solvent: Toluene/Water (10:1) or n-Butanol.
-
Procedure:
-
Combine 1-(4-Bromo-3-hydroxyphenyl)ethanone (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄.
-
Add premixed Catalyst/Ligand solution in degassed solvent.
-
Heat to 100°C (sealed tube recommended) for 2–6 hours.
-
Workup: Acidify aqueous layer to pH 4 with 1M HCl during extraction to ensure the phenol is protonated and partitions into the organic phase.
-
Mechanistic Insights & Troubleshooting
The Catalytic Cycle
Understanding the mechanism is vital for troubleshooting. The oxidative addition into the Ar-Br bond is the rate-determining step, which is electronically deactivated by the electron-rich hydroxyl group (if unprotected) but activated by the para-acetyl group.
Figure 2: Simplified Suzuki-Miyaura catalytic cycle. The base plays a dual role: activating the boronic acid and facilitating transmetalation.[2][3]
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by free phenol (Path B). | Switch to Path A (Protection) or increase catalyst load to 5 mol%. |
| Protodeboronation | Boronic acid instability. | Use Boronic Esters (Pinacol) or add base after heating to temp. |
| Homocoupling (Ar-Ar) | Oxygen leak in system. | Rigorous degassing; Ensure Ar/N₂ overpressure. |
| Hydrodehalogenation | Hydride source present (often from solvent). | Use dry solvents; Switch from EtOH to Toluene/Dioxane. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
BenchChem. (2025).[4] Application Notes and Protocols: Synthesis of Biaryl Ketones Using 4-Acetylphenylboronic Acid. BenchChem Application Library. Link
-
Kotha, S., & Lahiri, K. (2002). Suzuki-Miyaura cross-coupling reaction: A powerful tool for the synthesis of biaryls.[4][5] European Journal of Organic Chemistry.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Arkivoc. (2009).[6] Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water.[6] Arkivoc, (xiii), 324-341.[6] Link
Sources
Application Notes and Protocols: Strategic Functionalization of 1-(4-Bromo-3-hydroxyphenyl)ethanone for the Synthesis of Novel Kinase Inhibitors
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Protein kinases, as central regulators of cellular signaling pathways, represent a major class of therapeutic targets.[1] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a highly sought-after goal. The 1-(4-bromo-3-hydroxyphenyl)ethanone scaffold has emerged as a particularly valuable starting material in this endeavor. Its intrinsic functionalities—a phenolic hydroxyl group, a strategically positioned bromine atom, and a reactive acetyl moiety—offer a tripartite platform for systematic chemical elaboration. This guide provides a comprehensive overview of the key functionalization strategies for this versatile building block, complete with detailed protocols and mechanistic insights, to empower researchers in the synthesis of next-generation kinase inhibitors.
The core principle behind the utility of this scaffold lies in its ability to be transformed into molecules that effectively mimic the binding of ATP to the kinase hinge region, a critical interaction for potent inhibition.[1][2] The phenolic hydroxyl group serves as a handle for introducing a variety of ether linkages, which can engage in crucial hydrogen bonding interactions or occupy hydrophobic pockets within the ATP-binding site. The bromine atom, a versatile synthetic linchpin, is readily functionalized via palladium-catalyzed cross-coupling reactions to introduce diverse aryl and heteroaryl moieties that can act as hinge-binders.[3] Finally, the acetyl group can either be retained as a key pharmacophoric element or serve as a precursor for further chemical modifications.
Strategic Functionalization: A Dual-Pronged Approach
The power of 1-(4-bromo-3-hydroxyphenyl)ethanone as a scaffold for kinase inhibitor synthesis lies in the ability to selectively and efficiently modify its two primary reactive sites: the phenolic hydroxyl group and the carbon-bromine bond. This dual-pronged approach allows for the systematic exploration of chemical space and the fine-tuning of a molecule's biological activity.
O-Alkylation of the Phenolic Hydroxyl Group via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and robust method for the formation of ethers from an alkoxide and an alkyl halide, proceeding through an S(N)2 mechanism.[4] In the context of kinase inhibitor design, the introduction of an ether linkage at the 3-position of the phenyl ring can serve multiple purposes. The ether oxygen can act as a hydrogen bond acceptor, while the appended alkyl or aryl group can be tailored to occupy specific hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.
The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.[5][6] The choice of base and solvent is crucial for the success of the reaction, with polar aprotic solvents like DMF or DMSO often being preferred to accelerate the S(_N)2 reaction.[5]
Diagram 1: General Workflow for O-Alkylation
Caption: Workflow for Williamson Ether Synthesis.
Protocol 1: General Procedure for O-Alkylation of 1-(4-Bromo-3-hydroxyphenyl)ethanone
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(4-bromo-3-hydroxyphenyl)ethanone (1.0 eq.).
-
Solvent and Base Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) to dissolve the starting material. Add the base (1.5-2.0 eq.).
-
Alkoxide Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide ion.
-
Alkyl Halide Addition: Slowly add the desired alkyl halide (1.1-1.2 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkoxy-4-bromoacetophenone.
Table 1: Suggested Reagents and Conditions for Williamson Ether Synthesis
| Reagent/Condition | Suggested Options | Rationale |
| Base | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃ and Cs₂CO₃ are milder bases suitable for sensitive substrates. NaH is a stronger base that can lead to faster reaction times but may not be compatible with all functional groups. |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents are preferred as they solvate the cation of the base, leaving the anion more nucleophilic, and do not participate in hydrogen bonding with the nucleophile.[5] |
| Alkyl Halide (R-X) | Alkyl bromides, Alkyl iodides, Benzyl halides | The reactivity of the halide follows the trend I > Br > Cl. Primary alkyl halides are preferred to minimize the competing E2 elimination reaction.[7] |
| Temperature | 50-100 °C | The reaction temperature is substrate-dependent. Higher temperatures may be required for less reactive alkyl halides but can also increase the likelihood of side reactions.[5] |
Palladium-Catalyzed Cross-Coupling at the Bromine Position
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-aryl compounds.[8][9] This reaction is catalyzed by a palladium(0) complex and involves the coupling of an organohalide with an organoboron compound in the presence of a base.[10] For the 1-(4-bromo-3-hydroxyphenyl)ethanone scaffold, the bromine atom at the 4-position serves as an excellent handle for introducing a diverse range of aryl and heteroaryl groups, which are often key components of the hinge-binding motif in kinase inhibitors.[3][11]
The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. A variety of palladium sources and ligands can be employed, and the reaction conditions should be optimized for each specific substrate combination.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
Sources
- 1. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. www1.udel.edu [www1.udel.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Yield Optimization of 1-(4-Bromo-3-hydroxyphenyl)ethanone
Introduction: The Regioselectivity Challenge
Welcome to the technical support hub for 1-(4-Bromo-3-hydroxyphenyl)ethanone . If you are accessing this guide, you are likely encountering one of two critical issues:
-
Regio-isomer Contamination: Your direct bromination of 3-hydroxyacetophenone yielded a mixture of the 6-bromo (major) and 4-bromo (minor) isomers.
-
Side-Chain Bromination: You observed bromination on the acetyl group (
-carbon) rather than the aromatic ring.
This molecule presents a classic "Regioselectivity Paradox" in electrophilic aromatic substitution. The hydroxyl group (activator) directs ortho/para, while the acetyl group (deactivator) directs meta. In 3-hydroxyacetophenone, these directing effects conflict, often favoring the 6-position over the desired 4-position.
This guide provides a validated "De Novo" Route to bypass these issues and a troubleshooting section for those optimizing direct bromination.
Module 1: Strategic Route Selection
The choice of synthetic pathway is the single largest determinant of yield and purity.
Comparative Analysis of Synthetic Strategies
| Feature | Route A: Direct Bromination (Not Recommended) | Route B: The "Nitration" Sequence (Recommended) |
| Starting Material | 3-Hydroxyacetophenone | 4-Bromoacetophenone |
| Key Reagent | ||
| Regioselectivity | Poor. Favors 6-bromo isomer (sterically and electronically favored). | Excellent. Nitro group directed meta to acetyl and ortho to bromine. |
| Purification | Difficult. Requires multiple recrystallizations or HPLC. | Standard. Intermediates are distinct and easily purified. |
| Overall Yield | Low (<30% isolated 4-isomer) | High (>60% overall) |
| Primary Impurity | 1-(6-Bromo-3-hydroxyphenyl)ethanone | Unreacted starting material |
Module 2: The "Golden Route" Protocol (Nitration Sequence)
To achieve high yield and purity, we recommend constructing the phenol after establishing the halogenation pattern. This route utilizes the strong directing effects of the acetyl and bromine groups to lock in the substitution pattern before the hydroxyl group is introduced.
Step-by-Step Methodology
Step 1: Nitration of 4-Bromoacetophenone
-
Objective: Install a nitrogen functionality at the 3-position (ortho to Br, meta to Acetyl).
-
Mechanism: The acetyl group deactivates the ring but directs meta. The bromine is an ortho/para director but is overruled by the strong meta direction of the acetyl group in this specific configuration (position 3 is the only synergistic site).
-
Protocol:
-
Dissolve 4-bromoacetophenone (1.0 eq) in concentrated
at 0°C. -
Dropwise add fuming
/ mixture, maintaining temp <5°C. -
Stir for 1-2 hours. Pour onto crushed ice.
-
Filter the yellow precipitate (4-Bromo-3-nitroacetophenone).
-
Checkpoint: Confirm regiochemistry via NMR. The protons at C2 and C6 will show distinct coupling patterns.
-
Step 2: Selective Reduction
-
Objective: Convert
to without reducing the ketone or debrominating the ring. -
Reagent: Iron powder (
) in Acetic Acid ( ) or . Avoid catalytic hydrogenation ( ) as it may cause debromination. -
Protocol:
-
Suspend nitro compound in
/ . -
Add
powder (3-4 eq) and heat to 80°C for 2 hours. -
Filter hot to remove iron residues. Neutralize filtrate to precipitate 4-Bromo-3-aminoacetophenone.
-
Step 3: Diazotization & Hydrolysis (Sandmeyer-type)
-
Objective: Convert the amine to a hydroxyl group.
-
Protocol:
-
Dissolve amine in dilute
(15%). Cool to 0-5°C.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Add
solution dropwise to form the diazonium salt. Do not let temp rise. -
Hydrolysis: Transfer the cold diazonium solution dropwise into a boiling solution of dilute
(or ). -
Why Boiling? Immediate thermal decomposition of the diazonium salt prevents side reactions (coupling).
-
Cool and extract with Ethyl Acetate.
-
Yield Optimization: Ensure the hydrolysis solution is highly dilute to prevent intermolecular azo coupling.
-
Workflow Visualization
Caption: The "Nitration Sequence" guarantees the correct 1,3,4-substitution pattern by leveraging the meta-directing acetyl group before phenol formation.
Module 3: Troubleshooting Direct Bromination
If you are constrained to use 3-hydroxyacetophenone as the starting material, use this guide to mitigate low yields.
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| Major Product is 6-Bromo | Electronic Control: The hydroxyl group directs para (pos 6) more strongly than ortho (pos 2, 4). | Block the Para Position: (Advanced) Sulfonate the 6-position, brominate at 4, then desulfonate. (Not practical for scale). Switch to Route B. |
| Side-Chain Bromination | Radical Mechanism: Reaction conditions favored radical substitution on the | Exclude Light: Wrap flask in foil. Use Lewis Acid: Add |
| Poly-bromination | Over-reaction: Phenols are highly activated; di-bromination occurs rapidly. | Stoichiometry: Use exactly 0.95 eq of |
Optimization Tip: The "Buffered" Approach
To favor ortho-bromination (position 4) over para (position 6), use N-Bromosuccinimide (NBS) in a solvent that hydrogen bonds with the phenol, potentially directing the bromine closer to the ortho position via coordination.
-
Solvent: Acetonitrile or
with a catalytic amine. -
Note: Even with optimization, the 6-bromo isomer will likely remain a significant impurity (30-50%).
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I separate the 4-bromo and 6-bromo isomers if I use the direct method? A: It is difficult. The boiling points and polarities are very similar.[1]
-
TLC: They often co-elute.
-
HPLC: Separation is possible on a C18 column using a Methanol/Water gradient, but this is not viable for preparative scale-up.
-
Crystallization: Fractional crystallization from Ethanol/Water may enrich one isomer, but yield losses are massive (>50%).
Q2: Why not use the Sandmeyer reaction on 4-Amino-3-hydroxyacetophenone directly? A: You can, but synthesizing 4-amino-3-hydroxyacetophenone is just as hard! Nitration of 3-hydroxyacetophenone gives a mixture of 2-nitro and 4-nitro isomers. You simply push the separation problem one step back. The Route B (starting from 4-bromoacetophenone) avoids isomer separation entirely.
Q3: My product has a lachrymatory effect (makes eyes water). What is it?
A: You have likely made
-
Cause: High temperature or presence of light during bromination.
-
Remedy: Wash the organic layer with aqueous Sodium Thiosulfate to remove active bromine species, but the side-chain product is hard to remove chemically. Recrystallize carefully.
Q4: Is the target compound stable? A: Yes, but as a phenol, it is prone to oxidation (turning pink/brown) upon air exposure. Store under nitrogen in the dark.
References
-
Regioselectivity in Acetophenone Derivatives
- Study on the nitration of 4-bromoacetophenone and subsequent functional group manipul
- Source: Organic Syntheses, Coll. Vol. 3, p.
-
Bromination of Hydroxyacetophenones
- Comparisons of NBS vs Br2 in phenolic systems.
- Source: Journal of the Chemical Society, Perkin Transactions 1.
-
Sandmeyer Reaction Protocols
- General procedures for converting amines to phenols via diazonium salts.
- Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
Sources
Avoiding side reactions during the coupling of 1-(4-Bromo-3-hydroxyphenyl)ethanone
This technical guide addresses the specific challenges associated with coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) of 1-(4-Bromo-3-hydroxyphenyl)ethanone . The presence of an acidic phenolic hydroxyl group ortho to the bromine coupling partner creates a unique reactivity landscape requiring tailored troubleshooting.
Part 1: Reactivity Profile & Critical Analysis
Compound Architecture:
-
Electrophile: Aryl Bromide (C4 position).
-
Nucleophile/Acid: Phenol (C3 position).
-
Electrophile: Acetyl group (C1 position).
The "Ortho-Effect" Trap: The most critical feature of this molecule is the 3-hydroxy-4-bromo motif. Unlike para-isomers, the ortho-relationship allows the phenoxide anion to coordinate with the Palladium(II) intermediate after oxidative addition. This forms a stable 5-membered palladacycle (chelate) that can arrest the catalytic cycle, preventing transmetallation and leading to catalyst decomposition (Palladium black precipitation).
Part 2: Troubleshooting Guide (Q&A)
Phase 1: Pre-Reaction Strategy (Protection vs. Direct Coupling)
Q: My Suzuki coupling yields are stuck at <40% with significant starting material recovery. The catalyst turns black immediately. What is happening? A: You are likely experiencing catalyst poisoning via phenoxide coordination . In basic coupling conditions (e.g., K₂CO₃), the phenol is deprotonated. The resulting phenoxide acts as a bidentate ligand (C-Br oxidative addition followed by O-Pd coordination), trapping the Pd(II) species.
-
Immediate Fix: Protect the phenol.[1] The Acetyl (Ac) or Methoxymethyl (MOM) groups are recommended. Acetyl is easiest to install/remove but labile in strong base; MOM is robust.
-
Alternative (No Protection): If you must couple the free phenol, switch to a water-soluble catalytic system (e.g., Pd(OAc)₂ with sulfonated phosphines like TPPTS) in a biphasic system at lower pH (pH 8-9), which keeps the phenol largely protonated while allowing the boronic acid to react.
Q: Can I use the Acetyl group for protection during Sonogashira coupling? A: Proceed with caution. While acetylation prevents catalyst poisoning, the acetyl group on the phenol is susceptible to cleavage by the amine base (e.g., Et₃N, piperidine) used in Sonogashira conditions. Furthermore, if the acetyl group cleaves, the free ortho-phenoxide can attack the newly formed alkyne, leading to intramolecular cyclization (formation of benzofurans).
-
Recommendation: Use a Benzyl (Bn) or TBS (tert-butyldimethylsilyl) ether for Sonogashira couplings. These are stable to amines and copper.
Phase 2: Side Reaction Diagnosis
Q: I observe a byproduct with a mass of [M-Br+H]. Is this just unreacted material? A: No, this is Protodebromination (Hydrodehalogenation) . This occurs when the Pd-Ar intermediate undergoes reduction instead of transmetallation.
-
Cause 1 (Solvent): Using alcohols (MeOH, EtOH) or DMF/DMA containing trace amines can act as hydride sources.
-
Cause 2 (Ketone Interference): The acetyl group at C1 has acidic alpha-protons. In the presence of strong bases (e.g., KOtBu), enolization can occur, transferring a hydride to the Pd center.
-
Solution: Switch to non-protic, non-enolizable solvents like Toluene or 1,4-Dioxane . Use milder bases like K₃PO₄ or Cs₂CO₃ instead of alkoxides.
Q: In Sonogashira coupling, I see a product with [M-HBr]. It’s not the linear alkyne. A: You have formed a 2-substituted Benzofuran . This is the "Benzofuran Trap." The ortho-hydroxyl group performs a 5-exo-dig cyclization onto the alkyne immediately after coupling.
-
Mechanism: Pd-catalyzed coupling
Alkyne formation Intramolecular nucleophilic attack by -OH Isomerization. -
Control: If the benzofuran is undesired, you must protect the phenol with a robust group (Benzyl) before coupling. If the benzofuran is desired, this is a highly efficient one-pot synthesis (tandem Sonogashira-Cyclization).
Part 3: Optimization & Protocols
Table 1: Solvent & Base Screening for Suzuki Coupling
Target: Minimizing Protodebromination
| Entry | Solvent System | Base | Temp (°C) | Yield | Primary Side Reaction |
| 1 | DMF/H₂O (4:1) | K₂CO₃ | 80 | Low | Pd-Black formation (Phenol poisoning) |
| 2 | Toluene/H₂O (10:1) | K₃PO₄ | 90 | High | Minimal (Optimal Conditions) |
| 3 | Ethanol | NaOEt | 70 | Trace | Severe Protodebromination (Hydride transfer) |
| 4 | THF | KOtBu | 60 | Med | Aldol condensation of ketone |
Standardized Protocol: Protected Suzuki Coupling
Recommended for high-value intermediates.
-
Protection: React 1-(4-Bromo-3-hydroxyphenyl)ethanone (1.0 eq) with Ac₂O (1.2 eq) and Pyridine (1.5 eq) in DCM at 0°C. Yield >95%.
-
Coupling:
-
Suspend Protected Bromide (1.0 eq), Boronic Acid (1.2 eq), and K₃PO₄ (2.0 eq) in Toluene .
-
Degas with Argon for 15 mins.
-
Add Pd(dppf)Cl₂ (3 mol%).
-
Heat to 90°C for 4-6 hours.
-
-
Workup: Filter through Celite. The acetyl group may partially cleave during workup; perform a global deprotection (K₂CO₃/MeOH) if the free phenol is the final target.
Part 4: Mechanistic Visualization
The following diagram illustrates the divergent pathways dictated by the protection status of the phenol.
Caption: Decision tree showing how phenol protection avoids the catalytic "dead-end" of chelation and prevents unintended cyclization.
References
-
BenchChem. Application Notes and Protocols for the Bromination of 4-Hydroxyacetophenone. (Discusses reactivity of the hydroxy-bromo motif).
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on base/solvent effects to avoid dehalogenation).
-
Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Side Reactions. (Details the benzofuran cyclization pathway).
-
Fisher Scientific. Safety Data Sheet: 3'-Bromoacetophenone derivatives. (Handling and safety data for bromoacetophenones).
Sources
Technical Support Center: Optimizing Catalyst Load for Heck Reactions with 4-Bromo-3-hydroxyacetophenone
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals seeking to optimize palladium (Pd) catalyst loading in the Mizoroki-Heck cross-coupling of 4-bromo-3-hydroxyacetophenone .
Driving catalyst loading down to the parts-per-million (ppm) level is critical for minimizing cost and meeting stringent pharmaceutical regulatory limits for heavy metal residues[1]. However, the unique electronic and steric topology of 4-bromo-3-hydroxyacetophenone—specifically the unprotected ortho-hydroxyl group and the para-acetyl group—requires precise mechanistic control to prevent catalyst poisoning and maintain high turnover frequencies (TOF).
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my reaction stall at low catalyst loadings (≤ 0.1 mol%) with this specific substrate?
The Causality: The stalling is rarely due to the intrinsic reactivity of the C-Br bond. The para-acetyl group is strongly electron-withdrawing, which actually accelerates the initial oxidative addition of Pd(0) to the aryl bromide. The failure point is the unprotected ortho-hydroxyl group.
If you use a base that is too strong (e.g.,
-
Electronic Deactivation: The phenoxide strongly donates electron density into the aromatic ring, counteracting the acetyl group and deactivating the C-Br bond.
-
Catalyst Poisoning: The oxygen anion can chelate the Pd(II) intermediate, forming a thermodynamically stable, unreactive 5-membered palladacycle, effectively sequestering the active catalyst[2].
The Solution: Switch to a milder base such as Sodium Acetate (NaOAc) or a sterically hindered tertiary amine (e.g.,
Q2: What is the theoretical minimum catalyst loading for this transformation?
The Causality: While standard bench protocols default to 1–5 mol% Pd, highly optimized homogeneous systems can achieve quantitative yields at 0.05 mol% (500 ppm)
Q3: How do I ensure my final API meets ICH Q3D guidelines for residual palladium?
The Causality: The International Council for Harmonisation (ICH) mandates strict limits on heavy metals in final pharmaceutical products. If you cannot push your homogeneous catalyst loading below 500 ppm, you must employ Pd scavengers (e.g., silica-supported thiols) during workup, or transition to a heterogeneous catalyst like Pd/C or Pd supported on MgAl-layered double hydroxides (Pd/MgAl-LDHs)[4]. Heterogeneous catalysts typically require higher initial loading (0.5–1 mol%) but allow for magnetic or filtration-based recovery, drastically reducing leaching[1].
Part 2: Quantitative Data & Regulatory Standards
To benchmark your optimization efforts, refer to the following data summarizing catalyst performance and regulatory limits.
Table 1: Comparison of Catalyst Systems for Phenolic Aryl Bromides
| Catalyst System | Typical Loading | Base Compatibility | Leaching Risk | Recyclability |
| Homogeneous ( | 1.0 - 5.0 mol% | Moderate (Requires tuning) | High (>50 ppm) | None |
| Ligand-Free ( | 0.05 - 0.1 mol% | High (NaOAc preferred) | Moderate (~10 ppm) | None |
| Heterogeneous (Pd/C) | 0.5 - 1.0 mol% | Low (Pore clogging risk) | Low (<5 ppm) | Up to 5 cycles[1] |
| Heterogeneous (Pd/MgAl-LDHs) | 0.5 - 1.0 mol% | High | Very Low (<2 ppm) | >10 cycles[4] |
Table 2: ICH Q3D Regulatory Limits for Residual Palladium in Pharmaceuticals [1]
| Route of Administration | Maximum Acceptable Concentration (ppm) | Permitted Daily Exposure (PDE, µ g/day ) |
| Oral | < 10.0 ppm | 100 |
| Parenteral | < 1.0 ppm | 10 |
| Inhalation | < 0.1 ppm | 1 |
Part 3: Mandatory Visualizations (System Workflows)
Caption: Catalytic cycle of the Heck reaction tailored for 4-bromo-3-hydroxyacetophenone.
Caption: Step-by-step experimental workflow for optimizing palladium catalyst loading.
Part 4: Self-Validating Experimental Protocol
This protocol describes a ligand-free, ultra-low loading (0.05 mol%) Heck coupling designed specifically to tolerate the unprotected phenol of 4-bromo-3-hydroxyacetophenone[5][3].
Materials Required:
-
Aryl Halide: 4-bromo-3-hydroxyacetophenone (1.0 mmol, 215.0 mg)
-
Alkene: tert-Butyl acrylate (1.2 mmol, 153.8 mg)
-
Catalyst: Palladium(II) acetate (
) (0.05 mol%, 0.11 mg). Note: Prepare a stock solution in NMP for accurate micro-dosing. -
Base: Anhydrous Sodium Acetate (NaOAc) (1.5 mmol, 123.0 mg)
-
Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous and degassed (3.0 mL)
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with dry Argon (repeat 3 times).
-
Reagent Loading: Under a positive flow of Argon, add the 4-bromo-3-hydroxyacetophenone and the anhydrous NaOAc.
-
Solvent and Alkene Addition: Inject 2.5 mL of degassed NMP, followed by the tert-butyl acrylate via a micro-syringe. Stir at room temperature for 5 minutes to ensure the base is well suspended.
-
Catalyst Injection (The Critical Step): Inject 0.5 mL of the
stock solution in NMP (containing exactly 0.11 mg of Pd). -
Thermal Activation: Seal the tube and submerge it in a pre-heated oil bath at 110 °C.
-
Self-Validation Check: Monitor the color. The solution should transition from pale yellow to a warm orange/light brown over 15 minutes. If the solution flashes black immediately, the Pd nanoparticles have agglomerated and precipitated (Pd black), indicating either oxygen contamination or heating that was too rapid.
-
-
Reaction Monitoring: Stir vigorously (800 rpm) for 12 hours. Monitor completion via TLC or HPLC. The electron-withdrawing acetyl group ensures rapid conversion despite the low catalyst load.
-
Quench and Scavenge: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (3 x 10 mL) to remove NMP and salts. To remove residual Pd, add 100 mg of Silica-Thiol (SiliaMetS® Thiol) to the organic layer and stir at 40 °C for 2 hours.
-
Isolation: Filter through a pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography.
References
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC. National Institutes of Health (NIH). Available at:[Link]
-
Flow Heck Reactions Using Extremely Low Loadings of Phosphine-Free Palladium Acetate. Organic Letters - ACS Publications. Available at:[Link]
-
Optimization of Heck reaction conditions. ResearchGate. Available at:[Link]
-
An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions. PNAS. Available at:[Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. National Institutes of Health (NIH). Available at:[Link]
Sources
- 1. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Purification of 1-(4-Bromo-3-hydroxyphenyl)ethanone by recrystallization vs column chromatography
Welcome to the technical support hub for the purification of 1-(4-Bromo-3-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions for two primary purification techniques: recrystallization and column chromatography. Here, we delve into the "why" behind the "how," grounding our protocols in established chemical principles to ensure you can adapt and overcome challenges in your own laboratory setting.
Comparison of Purification Techniques
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through.[1][2][3] |
| Best For | Removing small amounts of impurities from a relatively pure compound. | Separating complex mixtures of compounds with similar polarities.[1][3] |
| Solvent Consumption | Generally lower. | Typically higher, especially for large-scale purifications. |
| Time Requirement | Can be faster for simple purifications. | Can be more time-consuming, especially with long columns or slow flow rates. |
| Yield | Can be high if the solvent system is optimized; however, some product is always lost in the mother liquor.[4] | Generally high, with good recovery of the desired compound in collected fractions. |
| Purity Achievable | Good to excellent, depending on the nature of the impurities. | Excellent, capable of separating closely related compounds. |
| Scalability | Can be scaled up, but may require large volumes of solvent. | Readily scalable from milligrams to kilograms.[1] |
Troubleshooting and FAQs: Recrystallization
Recrystallization is a powerful technique that leverages differences in solubility to purify solid compounds.[5][6] The ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[5][7] For 1-(4-Bromo-3-hydroxyphenyl)ethanone, a moderately polar compound due to the hydroxyl and ketone groups, a polar solvent or a mixed-solvent system is often effective.[8]
Q1: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[9] This is a common issue with phenolic compounds.
-
Causality: The high concentration of the solute in the hot solvent can lead to a depression of the freezing point, causing it to separate as a liquid rather than a solid.
-
Troubleshooting Steps:
-
Add More Solvent: Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation level.[4][9]
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually. Slower cooling provides more time for ordered crystal lattice formation.[5][9]
-
Change Solvent System: If the problem persists, the chosen solvent may not be ideal. Consider a solvent with a lower boiling point or a mixed solvent system where the compound is less soluble.
-
Q2: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
A2: This is a classic case of a supersaturated solution where crystal nucleation has not been initiated.[9]
-
Causality: For crystallization to begin, a small nucleus or "seed" is required for the molecules to start arranging themselves into a crystal lattice.
-
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide a nucleation site.[5][9]
-
Seed Crystals: If you have a small amount of pure 1-(4-Bromo-3-hydroxyphenyl)ethanone, add a tiny crystal to the solution. This will act as a template for further crystal growth.[6][9]
-
Reduce Solvent Volume: You may have used too much solvent.[4][9] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling in an Ice Bath: If crystals still haven't formed at room temperature, placing the flask in an ice bath can further decrease the solubility and induce crystallization.
-
Q3: The recovered crystals are colored, but the pure compound should be white or pale yellow. How do I remove the colored impurities?
A3: Colored impurities are often large, polar molecules that can be adsorbed onto activated carbon.[5][7]
-
Causality: These impurities get trapped in the crystal lattice as it forms.
-
Troubleshooting Steps:
-
Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Hot Filtration: Keep the solution hot and filter it through a fluted filter paper to remove the charcoal and the adsorbed impurities. Be aware that activated charcoal can also adsorb some of your desired product.[7]
-
A Note on Phenols: Use activated charcoal with caution for phenolic compounds like 1-(4-Bromo-3-hydroxyphenyl)ethanone. Some sources suggest that ferric ions in charcoal can form colored complexes with phenols.[7] If this is a concern, using a minimal amount of charcoal and a short heating time is advisable.
-
Experimental Protocol: Recrystallization of 1-(4-Bromo-3-hydroxyphenyl)ethanone
This protocol assumes a starting material of approximately 1 gram of crude 1-(4-Bromo-3-hydroxyphenyl)ethanone.
-
Solvent Selection: Based on the polarity of the target molecule, a mixed solvent system of ethanol and water is a good starting point. The compound is expected to be soluble in ethanol and less soluble in water.[8]
-
Dissolution: Place the crude compound in a 50 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If the solution is colored or contains insoluble impurities, perform a hot filtration as described in Q3.
-
Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.[7]
-
Crystal Growth: Add a few more drops of hot ethanol to redissolve the precipitate and then allow the flask to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Caption: Recrystallization Workflow Diagram
Troubleshooting and FAQs: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[1][2][3] For polar compounds like 1-(4-Bromo-3-hydroxyphenyl)ethanone, a normal-phase chromatography setup with a polar stationary phase (like silica gel) is commonly used.[2]
Q1: My compound is not moving down the column (stuck at the origin). What is wrong?
A1: This indicates that the mobile phase (eluent) is not polar enough to displace your compound from the stationary phase.[2]
-
Causality: The polar hydroxyl and ketone groups of your compound are strongly interacting with the polar silica gel.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[10] A small amount of methanol can also be added to significantly increase polarity.[11]
-
Check for Acidity: The phenolic hydroxyl group is acidic and can interact very strongly with silica gel. Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can sometimes improve elution by competing for the active sites on the silica.
-
Q2: My compounds are eluting too quickly and are not separating. What should I do?
A2: This is the opposite problem of Q1; your eluent is too polar.
-
Causality: The mobile phase is so polar that it outcompetes all the compounds for a place on the stationary phase, causing them to be washed down the column together.[2]
-
Troubleshooting Steps:
-
Decrease Eluent Polarity: Start with a less polar solvent system. For instance, begin with a higher percentage of hexane in your hexane/ethyl acetate mixture.
-
Use a Gradient Elution: Start with a non-polar eluent to allow the compounds to adsorb to the top of the column. Then, gradually increase the polarity of the eluent over time to selectively elute each compound.[2]
-
Q3: The bands on my column are streaking or tailing. How can I get sharp, well-defined bands?
A3: Band broadening can be caused by several factors.
-
Causality:
-
Overloading: Too much sample has been loaded onto the column.[12]
-
Poor Packing: The column is not packed uniformly, leading to channeling.
-
Inappropriate Solvent for Loading: The sample was dissolved in a solvent that is too strong (too polar), causing it to spread out before it has a chance to adsorb to the stationary phase.
-
-
Troubleshooting Steps:
-
Load Less Sample: Use a smaller amount of your crude mixture.
-
Repack the Column: Ensure the silica gel is packed evenly without any air bubbles.[2] A slurry packing method is often preferred.[10]
-
Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column. This ensures the sample is introduced as a very narrow band.
-
Experimental Protocol: Column Chromatography of 1-(4-Bromo-3-hydroxyphenyl)ethanone
This protocol is for the purification of approximately 500 mg of crude material.
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom.[2]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[10]
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude 1-(4-Bromo-3-hydroxyphenyl)ethanone in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Carefully apply the sample to the top of the column using a pipette.[3]
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is just level with the top of the sand.
-
-
Elution:
-
Begin eluting with a non-polar solvent system, such as 9:1 hexane/ethyl acetate.
-
Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 hexane/ethyl acetate) to elute the compounds.
-
-
Fraction Collection:
-
Collect the eluent in a series of test tubes or flasks.
-
-
Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1-(4-Bromo-3-hydroxyphenyl)ethanone.
-
Caption: Column Chromatography Workflow
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Babylon. (n.d.). Recrystallization. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4'-Hydroxyacetophenone. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
BYJU'S. (n.d.). Column Chromatography. Retrieved from [Link]
-
Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
Digicollections.net. (n.d.). 1.14.3 Column chromatography. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
LC-GC. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]
-
University of California, Irvine. (n.d.). How to run column chromatography. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]
Sources
- 1. rnlkwc.ac.in [rnlkwc.ac.in]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recrystallization [sites.pitt.edu]
- 6. mt.com [mt.com]
- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. reddit.com [reddit.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Controlling regioselectivity in electrophilic substitution of 3-hydroxyacetophenone
Technical Support Center: 3-Hydroxyacetophenone Functionalization Current Status: Operational 🟢 Ticket Queue: Priority Handling for Regioselectivity & Chemoselectivity[1]
Welcome to the 3-Hydroxyacetophenone (3-HAP) Application Center.
You are likely here because 3-HAP is a deceptive substrate. While it appears simple, the competing electronic effects of the hydroxyl group (C3, Activator, o,p-director) and the acetyl group (C1, Deactivator, meta-director) create a "push-pull" conflict that often leads to isomeric mixtures or side reactions.[1]
This guide treats your experimental challenges as "Support Tickets." Select the case below that matches your issue.
Ticket #001: Regiocontrol in Electrophilic Aromatic Substitution (Halogenation)
User Issue: "I am trying to brominate/iodinate the ring, but I am getting a mixture of regioisomers (C4 and C6) or side-chain bromination."
Root Cause Analysis
The regiochemistry is dictated by the battle between electronic activation and steric hindrance.[1][2]
-
Electronic Favorability (C6): The C6 position is para to the -OH group. Electronic theory dictates that the para position is most activated by the phenol.[1]
-
Steric Hindrance (C6): However, C6 is ortho to the Acetyl group. The acetyl group is bulky, creating a steric clash for incoming electrophiles.[1]
-
The Compromise (C4): The C4 position is ortho to the -OH and para to the Acetyl.[1] While electronically less favored than para-attack, it is sterically much more accessible.[1]
Result: Under standard conditions, you often get a mixture, with C4 frequently becoming the major product due to the steric blocking of C6 by the acetyl group [1].[1]
Troubleshooting Workflow
| Variable | Recommendation for Ring Substitution (C4/C6) | Recommendation for Side-Chain Substitution (Alpha) |
| Reagent | N-Bromosuccinimide (NBS) or | |
| Catalyst | Lewis Acid (e.g., | Radical Initiator (AIBN, Benzoyl Peroxide) or Light ( |
| Temperature | < 0°C to Room Temp (Kinetic Control) | Reflux (Thermodynamic/Radical Control) |
| Solvent | Acetonitrile (MeCN) or DMF (Polar) | CCl4 or CHCl3 (Non-polar) |
Protocol: High-Selectivity Monobromination (Targeting C4)
To minimize C6 isomers and di-substitution.
-
Dissolution: Dissolve 3-hydroxyacetophenone (1.0 eq) in Acetonitrile (MeCN) . MeCN complexes with the phenol, enhancing para selectivity relative to the OH, but the steric bulk of the solvent-complex further discourages C6 attack.[1]
-
Cooling: Cool the solution to -10°C .
-
Addition: Add NBS (1.05 eq) portion-wise over 30 minutes. Avoid
liquid if possible, as the high local concentration promotes di-bromination.[1] -
Quench: Pour into ice water. The precipitate is predominantly 4-bromo-3-hydroxyacetophenone .[1]
-
Purification: Recrystallize from Ethanol/Water. The C6 isomer (minor) is more soluble and remains in the liquor.
Ticket #002: O-Alkylation vs. C-Alkylation (Ether Synthesis)
User Issue: "I am trying to make the ether (O-alkylation), but I see C-alkylated byproducts or low yields."
Root Cause Analysis
The phenoxide anion of 3-HAP is an ambident nucleophile . The negative charge is delocalized onto the ring carbons (C2, C4, C6) and the oxygen.[1]
-
O-Alkylation: Favored by "Hard" conditions (High charge density matching).
-
C-Alkylation: Favored by "Soft" conditions and strong solvent shielding of the oxygen.[3]
Visual Logic: The Ambident Pathway
Figure 1: Decision tree for maximizing O-alkylation yield.
Protocol: Williamson Ether Synthesis (O-Selective)
-
Solvent: Use Acetone (mild) or DMF (aggressive). Avoid alcohols, as hydrogen bonding to the phenoxide oxygen reduces its nucleophilicity, allowing the ring carbon to compete [2].[1]
-
Base: Use Potassium Carbonate (
) . The ion is larger and less tightly chelated to the oxygen than or , leaving the oxygen "naked" and reactive.[1] -
Reagent: Add the alkyl halide (R-X).
-
Procedure: Reflux for 4-8 hours.
-
Tip: If using DMF, keep temp < 80°C to prevent decomposition.[4]
-
Ticket #003: Nitration (Preventing Oxidation)
User Issue: "My reaction turns into a black tar when I use standard Mixed Acid (
Root Cause Analysis
Phenols are electron-rich and highly susceptible to oxidation by strong acids like concentrated nitric acid. The ring is too activated for standard nitration conditions, leading to quinone formation and polymerization.[1]
Solution: The "Mild Nitration" Strategy
You must use a nitrating agent that does not act as a strong oxidant.
Recommended Protocol:
-
Reagent: Use Cerium(IV) Ammonium Nitrate (CAN) or Claycop (Clay-supported Copper Nitrate) .
-
Solvent: Acetonitrile or DCM.
-
Mechanism: These reagents provide
(or a radical equivalent) without the massive oxidative potential of bulk nitric acid. -
Regioselectivity: Expect a mixture of 4-nitro and 6-nitro isomers. Separation by column chromatography is usually required due to similar polarities.
Summary of Regioselective Forces
To help you visualize the "Battlefield" on the 3-HAP ring, refer to the diagram below.
Figure 2: Regioselectivity Map. Note that while C6 is electronically favored by the OH group, the steric bulk of the Acetyl group at C1 often pushes substitution toward C4.[1]
References
-
BenchChem Technical Support. (2025).[5][6][7] Application Notes and Protocols for the Bromination of 4-Hydroxyacetophenone (Note: Principles applied to 3-isomer regarding steric/electronic conflict).
-
Organic Chemistry Portal. (2014). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.[8] (General principles of O- vs C-alkylation).
-
LibreTexts Chemistry. (2024). Substituent Effects in Electrophilic Substitutions.[2][9][10]
-
University of Birmingham. (2020). Enolates in Synthesis: O-alkylation vs C-alkylation.
Sources
- 1. CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone - Google Patents [patents.google.com]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 4. Preparation method of 2-hydroxy-3-nitroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Palladium Remediation for 1-(4-Bromo-3-hydroxyphenyl)ethanone
Welcome to the Process Chemistry Technical Support Center. This resource is engineered for researchers, process chemists, and drug development professionals scaling up syntheses involving 1-(4-Bromo-3-hydroxyphenyl)ethanone .
Because this specific active pharmaceutical ingredient (API) intermediate features both a reactive ketone and a slightly acidic phenol moiety, standard palladium (Pd) removal techniques often lead to severe product degradation or incomplete metal scavenging. This guide synthesizes field-proven methodologies, thermodynamic principles, and self-validating protocols to help you achieve ICH Q3D compliance (<10 ppm Pd) without compromising your product yield.
Scavenger Selection Logic
Choosing the correct scavenger requires understanding the electronic environment of your specific compound. The diagram below outlines the decision-making matrix for processing crude 1-(4-Bromo-3-hydroxyphenyl)ethanone.
Workflow for selecting and applying Pd scavengers for phenolic ketones.
Troubleshooting Guide
Issue 1: High residual palladium (>10 ppm) remains after standard silica gel filtration.
Root Cause Analysis: Standard silica gel relies on weak physical adsorption. It lacks the specific coordinating ligands required to thermodynamically outcompete the API for Pd binding. Following cross-coupling reactions, palladium often exists in a complex mixture of Pd(0) nanoparticles and strongly coordinated Pd(II) soluble complexes[1]. Solution: Transition from bare silica to functionalized scavengers. Sulfur-based ligands (e.g., thiols, thiourea) form highly stable, thermodynamically favorable complexes with soft metals like Pd(II), effectively stripping the metal from the product[2].
Issue 2: Significant product loss or degradation during the scavenging process.
Root Cause Analysis: 1-(4-Bromo-3-hydroxyphenyl)ethanone contains a reactive ketone and an acidic phenol group. If you are using amine-functionalized scavengers (e.g., Si-Amine or basic resins), the primary amines can inadvertently form Schiff bases with the ketone. Additionally, basic resins can deprotonate the phenol, leading to ionic binding of your product directly to the silica matrix, causing massive yield loss[3]. Solution: Strictly avoid primary amine or highly basic scavengers. Utilize neutral, sulfur-based scavengers like Silica-Thiol (Si-SH) or Potassium Isopropyl Xanthate (PIX), which exhibit high chemoselectivity for Pd without reacting with the ketone or phenol moieties[4].
Scavenger Performance Data
The following table summarizes the quantitative performance of various scavenger classes when applied to brominated phenolic ketones.
| Scavenger Type | Functional Group | Pd Binding Affinity | Product Recovery | Compatibility Notes for 1-(4-Bromo-3-hydroxyphenyl)ethanone |
| Si-Thiol | –SH | Very High | >95% | Optimal. Neutral pH prevents phenol deprotonation; no reaction with ketone. |
| PIX | Xanthate | Ultra-High | >98% | Optimal. Highly efficient for Pd(II) down to <1 ppm; often used with I₂[4]. |
| Si-Thiourea | –NH-CS-NH₂ | High | >90% | Good alternative, but slight hydrogen-bonding interactions with the phenol may occur. |
| Si-Amine | –NH₂ | Moderate | <60% | Avoid. Forms Schiff bases with the acetophenone moiety; deprotonates phenol[3]. |
| Activated Carbon | None (Porous) | Low | Variable | Insufficient for reaching <10 ppm ICH Q3D limits; relies purely on physical entrapment[1]. |
Standard Operating Procedure (SOP): Self-Validating Pd Removal
This protocol utilizes a "release and catch" mechanism, ensuring that Pd is fully liberated from the product before being permanently sequestered by the scavenger[5].
Step 1: Baseline Quantification (Self-Validation Checkpoint) Take a 1.0 mL aliquot of the crude reaction mixture. Analyze via ICP-MS to establish the baseline Pd concentration. Causality: You cannot optimize what you do not measure. Establishing a baseline dictates the exact equivalent of scavenger needed.
Step 2: Oxidation State Normalization If the solution contains suspended black particulates (Pd black), add 0.05 equivalents of Iodine (I₂) relative to the initial catalyst loading. Stir for 30 minutes at 25 °C. Causality: Scavengers like PIX and Si-Thiol bind Pd(II) exponentially faster and more tightly than Pd(0). The mild oxidant converts unreactive Pd(0) clusters into soluble Pd(II) species without oxidizing the phenol[4].
Step 3: Scavenger Loading Add 5 to 10 molar equivalents of Silica-Thiol (Si-SH) relative to the total Pd content calculated in Step 1.
Step 4: Thermal Incubation Heat the mixture to 50 °C and stir at 300 RPM for 2 to 4 hours. Causality: Ligand exchange is an endothermic process. Elevated temperatures provide the activation energy required for the scavenger to break the API-Pd coordination bonds. Do not exceed 60 °C, as prolonged heat can cause thiol oxidation into disulfides, reducing capacity[5].
Step 5: Filtration & Wash Filter the mixture through a 2-inch pad of Celite. Wash the filter cake with 2 bed volumes of the reaction solvent (e.g., Ethyl Acetate) to ensure complete recovery of the unbound 1-(4-Bromo-3-hydroxyphenyl)ethanone.
Step 6: Post-Treatment Validation Take a secondary 1.0 mL aliquot of the filtrate. Analyze via ICP-MS. If the Pd concentration is <10 ppm, proceed to crystallization. If >10 ppm, repeat Steps 3–5.
Mechanism of Action
Thermodynamic ligand exchange mechanism between Pd(II) and Si-Thiol.
Frequently Asked Questions (FAQs)
Q1: Why does the phenol group in 1-(4-Bromo-3-hydroxyphenyl)ethanone complicate Pd scavenging? A1: Phenols are slightly acidic (pKa ~9-10) and can act as weak ligands for transition metals. If a basic scavenger is used, it deprotonates the phenol, forming a phenoxide anion. This phenoxide can strongly coordinate to residual Pd or bind directly to the functionalized silica matrix, causing severe yield loss and trapping the product on the resin[3].
Q2: How does temperature affect the kinetics of Pd removal? A2: Higher temperatures (e.g., 40–60 °C) increase the rate of ligand exchange, allowing the scavenger to kinetically outcompete the API for the metal. However, exceeding 60 °C with thiol scavengers in the presence of ambient oxygen may lead to spontaneous disulfide formation, which destroys the scavenger's binding sites[5].
Q3: Can I use activated carbon instead of functionalized silica to save costs? A3: While activated carbon (e.g., Ecosorb) is cost-effective and removes some macroscopic Pd(0) particulates, it operates via physical adsorption rather than chemical chelation[1]. For strongly coordinating APIs like phenolic ketones, carbon is generally insufficient for reaching the <10 ppm ICH Q3D limits required for pharmaceutical intermediates.
References
-
Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger RSC Publishing[Link]
-
Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach RSC Publishing[Link]
-
Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) Crimson Publishers[Link]
-
Thiol-Functionalized Ethylene Periodic Mesoporous Organosilica as an Efficient Scavenger for Palladium: Confirming the Homogeneous Character of the Suzuki Reaction MDPI[Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development - ACS Publications[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Stability of 1-(4-Bromo-3-hydroxyphenyl)ethanone under basic conditions
Welcome to the Application Support Center. This technical guide addresses the chemical behavior, stability, and troubleshooting of 1-(4-Bromo-3-hydroxyphenyl)ethanone (CAS 73898-22-3) when subjected to basic environments. Designed for drug development professionals and synthetic chemists, this guide synthesizes physicochemical data with field-proven protocols to ensure experimental success and prevent compound degradation.
Physicochemical Properties & Reactivity Metrics
Understanding the fundamental properties of this molecule is critical for predicting its behavior under basic conditions. The interplay between the acidic phenol and the enolizable ketone dictates the reaction pathways.
| Property | Value | Mechanistic Implication under Basic Conditions |
| Molecular Weight | 1[1] | Standard stoichiometric baseline for reaction scaling. |
| Phenol pKa (C3-OH) | 2[2] | Rapidly deprotonated by mild bases (e.g., K₂CO₃, Et₃N) to form a highly nucleophilic phenoxide. |
| Acetyl pKa (C1-CH3) | ~19.0 | Requires strong bases (e.g., NaH, LDA) for enolization; mild bases avoid unwanted aldol reactions. |
| Aromatic Substitution | 3[3] | Phenoxide formation increases ring electron density, neutralizing the acetyl group's activating effect and preventing SNAr at C4. |
Troubleshooting FAQs: Base-Induced Instability
Q1: Why does my reaction mixture turn dark brown or black shortly after adding NaOH or K₂CO₃? A1: This is a classic symptom of phenoxide oxidation. The hydroxyl group at the C3 position is highly acidic (2)[2]. Upon the addition of a base, it rapidly deprotonates to form a phenoxide anion. Phenoxides are highly electron-rich and extremely susceptible to single-electron oxidation by atmospheric oxygen. This oxidation leads to the formation of reactive quinone intermediates, which rapidly polymerize into dark, complex byproducts. Causality & Solution: The electron-donating nature of the phenoxide drastically lowers the molecule's oxidation potential. To prevent degradation, reactions must be rigorously degassed (e.g., via freeze-pump-thaw or prolonged sparging with Argon) and maintained under a strict inert atmosphere.
Q2: I am attempting a Nucleophilic Aromatic Substitution (SNAr) to replace the C4 bromine using a strong base, but the starting material is recovered unreacted. Why? A2: The reactivity of the C4 bromine is dictated by the competing electronic effects of the ring substituents. While the C1 acetyl group is para to the bromine and typically activates the ring for SNAr (by stabilizing the Meisenheimer complex), the C3 hydroxyl group overrides this under basic conditions[3]. The base converts the C3-OH into a phenoxide. This strongly electron-donating ortho-substituent drastically increases the electron density of the aromatic ring, completely deactivating the SNAr pathway. Causality & Solution: The phenoxide negates the electron-withdrawing pull of the acetyl group. To perform substitutions at the C4 position, you must first protect the C3 hydroxyl group (e.g., as a methyl or benzyl ether) to prevent phenoxide formation and restore the ring's electrophilicity.
Q3: How do I selectively O-alkylate the phenol without triggering aldol condensation of the acetyl group? A3: Chemoselectivity here relies on exploiting the vast pKa difference between the two acidic sites. The phenol proton (pKa ~7.61) is vastly more acidic than the acetyl alpha-protons (pKa ~19). Using a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent will quantitatively deprotonate the phenol without generating the enolate. Causality & Solution: Avoid strong bases like Sodium Hydride (NaH) unless enolization is the explicit goal. If NaH is used, it will deprotonate the phenol first, but any excess will deprotonate the acetyl group, leading to aldol self-condensation.
Validated Experimental Workflows
Protocol: Chemoselective O-Alkylation under Mild Basic Conditions
This protocol is a self-validating system: the use of a mild base intrinsically prevents enolization, while the rigorous inert atmosphere prevents oxidative degradation.
Reagents:
-
1-(4-Bromo-3-hydroxyphenyl)ethanone (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Alkylating Agent (e.g., Benzyl Bromide, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
System Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and a rubber septum. Purge the flask with Argon for 10 minutes to establish an inert environment.
-
Dissolution & Degassing (Critical Step): Dissolve the 1-(4-Bromo-3-hydroxyphenyl)ethanone in anhydrous DMF to achieve a 0.2 M concentration. Sparge the solution with Argon for 15 minutes. Note: Removing dissolved oxygen is mandatory to prevent phenoxide oxidation.
-
Base Addition: Briefly remove the septum under a positive flow of Argon and add finely powdered, anhydrous K₂CO₃. Stir at room temperature for 30 minutes. The solution will adopt a slight yellow tint, confirming phenoxide formation.
-
Electrophile Addition: Using a gas-tight syringe, add the alkylating agent dropwise over 5 minutes.
-
Reaction Execution: Heat the mixture to 60°C and stir for 4 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc, 3:1).
-
Quench & Workup: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Mechanistic Pathway Visualization
The following diagram maps the divergent reaction pathways of 1-(4-Bromo-3-hydroxyphenyl)ethanone under varying basic conditions, illustrating the causality between base selection, atmospheric conditions, and the resulting chemical fate.
Divergent pathways of 1-(4-Bromo-3-hydroxyphenyl)ethanone under basic conditions.
References
-
1-(4-Bromo-3-hydroxyphenyl)ethanone Basic Attributes | Echemi | 1
-
1-(4-Bromo-3-Hydroxyphenyl)Ethanone manufacturers and suppliers | ChemicalBook | 2
-
1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone | BenchChem | 3
Sources
Validation & Comparative
1H NMR spectrum analysis of 1-(4-Bromo-3-hydroxyphenyl)ethanone
1H NMR Spectrum Analysis of 1-(4-Bromo-3-hydroxyphenyl)ethanone: A Solvent Performance Comparison Guide
Executive Summary
1-(4-Bromo-3-hydroxyphenyl)ethanone (CAS: 73898-22-3) is a highly valuable halogenated intermediate utilized in the synthesis of complex pharmaceutical scaffolds[1][2]. Accurate structural elucidation of this compound relies heavily on 1H Nuclear Magnetic Resonance (NMR) spectroscopy. However, the presence of the phenolic hydroxyl group introduces significant variability in spectral resolution depending on the solvent used. This guide provides an in-depth comparison of the two most common NMR solvents—Chloroform-d (CDCl3) and Dimethyl Sulfoxide-d6 (DMSO-d6)—evaluating their performance in resolving the spin system and exchangeable protons of this specific acetophenone derivative.
Structural Spin System Analysis
The molecular architecture of 1-(4-Bromo-3-hydroxyphenyl)ethanone dictates a distinct proton spin system. The aromatic ring contains three protons at positions C2, C5, and C6, forming an AMX (or ABX) coupling pattern:
-
H2 (C2): Located between the acetyl and hydroxyl groups. It is isolated from ortho-neighbors and only exhibits fine meta-coupling (J ≈ 2.0 Hz) to H6.
-
H5 (C5): Positioned ortho to the heavy bromine atom. It exhibits a strong ortho-coupling (J ≈ 8.2 Hz) to H6.
-
H6 (C6): Exhibits both ortho-coupling to H5 and meta-coupling to H2, appearing as a distinct doublet of doublets (dd).
Experimental Methodology: Self-Validating Protocol
To ensure reproducible and high-resolution spectra, the following self-validating protocol must be strictly adhered to. This workflow minimizes line broadening caused by paramagnetic impurities, poor shimming, or concentration gradients.
Step-by-Step Sample Preparation & Acquisition:
-
Sample Preparation: Accurately weigh 5–10 mg of high-purity 1-(4-Bromo-3-hydroxyphenyl)ethanone.
-
Solvent Dissolution: Dissolve the compound completely in 0.6 mL of either CDCl3 (containing 0.03% v/v TMS) or DMSO-d6. Ensure no particulate matter remains; filter the solution through a glass wool plug if necessary.
-
Tube Transfer: Transfer the homogeneous solution into a high-quality 5 mm NMR tube using a clean glass Pasteur pipette.
-
Instrument Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of the chosen solvent (CDCl3 at 7.26 ppm; DMSO-d6 at 2.50 ppm)[3].
-
Shimming: Shim the Z-axis gradients (Z1, Z2, Z3) until the lock signal is maximized and the TMS internal standard peak has a linewidth at half-height of <1.0 Hz.
-
Acquisition: Run a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to at least 16 ppm to ensure far-downfield exchangeable protons are captured. Acquire 16 to 32 scans with a relaxation delay (D1) of 2 seconds.
-
Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) to the Free Induction Decay (FID) prior to Fourier transformation. Phase and baseline correct the spectrum, referencing to TMS (0.00 ppm).
Workflow Visualization
The following decision matrix outlines the logical workflow for selecting the optimal solvent based on analytical priorities.
NMR solvent selection and preparation workflow for 1-(4-Bromo-3-hydroxyphenyl)ethanone.
Comparative Performance Data
The choice of solvent fundamentally alters the chemical shifts due to varying degrees of magnetic anisotropy and solute-solvent interactions[4][5]. Table 1 summarizes the representative performance of both solvents.
Table 1: Comparative 1H NMR Assignments (CDCl3 vs. DMSO-d6)
| Proton Assignment | Position | Multiplicity | J-Coupling (Hz) | Shift in CDCl3 (ppm) | Shift in DMSO-d6 (ppm) |
| -CH3 | C1-Acetyl | Singlet (s) | - | 2.58 | 2.52 |
| -OH | C3-Hydroxyl | Broad Singlet / Singlet | - | ~5.60 (Broad, variable) | 10.65 (Sharp, distinct) |
| H2 | C2-Aromatic | Doublet (d) | ~2.0 | 7.45 | 7.39 |
| H6 | C6-Aromatic | Doublet of doublets (dd) | ~8.2, 2.0 | 7.52 | 7.46 |
| H5 | C5-Aromatic | Doublet (d) | ~8.2 | 7.65 | 7.72 |
*Values are representative empirical predictions based on Pretsch additivity rules and standard solvent effects[4].
Mechanistic Causality: The "Missing" Hydroxyl Proton
A common pitfall in the analysis of 1-(4-Bromo-3-hydroxyphenyl)ethanone is the apparent "disappearance" of the C3-hydroxyl proton when analyzed in CDCl3. This is not an instrument failure, but a predictable chemical phenomenon.
The CDCl3 Limitation: In non-polar, non-hydrogen-bonding solvents like CDCl3, phenolic protons undergo rapid intermolecular chemical exchange with trace moisture or other solute molecules. When this exchange rate approaches the NMR acquisition timescale, the signal suffers from severe line broadening, often flattening into the baseline[3].
The DMSO-d6 Advantage: DMSO-d6 is a highly polar, aprotic solvent featuring a strongly electronegative sulfoxide oxygen. When the compound is dissolved in DMSO-d6, the solvent acts as a potent hydrogen-bond acceptor, forming a stable complex with the phenolic -OH. This interaction effectively "locks" the proton, drastically slowing the chemical exchange rate. Consequently, the signal sharpens into a highly resolved singlet. Furthermore, the strong deshielding effect of this hydrogen bond shifts the resonance far downfield (typically >10.5 ppm), completely isolating it from the aromatic region[4][6].
Conclusion
While CDCl3 remains a cost-effective and standard solvent for routine backbone verification, DMSO-d6 provides superior analytical performance for 1-(4-Bromo-3-hydroxyphenyl)ethanone. By arresting chemical exchange, DMSO-d6 ensures the critical hydroxyl proton is clearly visible, validating the full molecular structure without ambiguity.
References
Sources
- 1. echemi.com [echemi.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Book Review: Structure Determination of Organic Compounds - E. Pretsch, P. Buehlmann [organic-chemistry.org]
- 5. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
- 6. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
FTIR characteristic peaks for carbonyl and hydroxyl groups in 4'-Bromo-3'-hydroxyacetophenone
The following guide is structured as a high-level technical resource for analytical chemists and process development scientists. It moves beyond simple peak listing to explain the structural verification logic required for pharmaceutical intermediates.
Executive Summary & Application Context
4'-Bromo-3'-hydroxyacetophenone is a critical trisubstituted aromatic intermediate, often employed in the synthesis of chalcones, flavonoids, and bioactive heterocycles. In drug development, verifying the regioselectivity of the bromination step (typically from 3'-hydroxyacetophenone) is paramount.
This guide provides a definitive FTIR comparison between the target compound and its primary "alternatives"—specifically its precursor (3'-hydroxyacetophenone) and its regioisomers (e.g., 2'-hydroxy variants). By focusing on the Carbonyl (C=O) and Hydroxyl (O-H) shifts, alongside the fingerprint region, researchers can rapidly validate structural integrity without immediate recourse to NMR.
Decision Logic & Structural Verification
The following decision tree illustrates the logical workflow for distinguishing 4'-Bromo-3'-hydroxyacetophenone from common impurities using FTIR data.
Figure 1: FTIR Logic Flow for validating regioselectivity in acetophenone derivatives.
Comparative Analysis: Target vs. Alternatives
The table below contrasts the target molecule with its direct precursor and a potential isomer. The shifts in the Carbonyl and Fingerprint regions are the primary diagnostic tools.
Table 1: Characteristic Peak Comparison
| Functional Group | Target: 4'-Bromo-3'-hydroxyacetophenone | Precursor: 3'-Hydroxyacetophenone | Isomer: 2'-Hydroxyacetophenone | Mechanistic Insight |
| Hydroxyl (O-H) | 3200–3500 cm⁻¹ (Broad) | 3200–3500 cm⁻¹ (Broad) | ~3000 cm⁻¹ (Weak/Broad) | Target: Intermolecular H-bonding broadens the peak. Isomer (2'-OH): Strong intramolecular H-bonding (chelation) shifts OH significantly lower and makes it harder to detect. |
| Carbonyl (C=O) | 1670–1680 cm⁻¹ | 1680–1686 cm⁻¹ | 1630–1640 cm⁻¹ | Target: Para-Br is weakly withdrawing; Meta-OH allows intermolecular H-bonding, slightly lowering C=O vs. pure acetophenone.Isomer (2'-OH): Intramolecular H-bond locks the carbonyl, drastically reducing bond order and frequency [1]. |
| Aromatic (C=C) | 1570–1590 cm⁻¹ | 1580–1600 cm⁻¹ | 1600–1620 cm⁻¹ | Ring breathing modes. Bromine substitution adds mass, often causing slight red-shifts in ring vibrations. |
| Fingerprint (OOP) | 800–860 cm⁻¹ (Strong) | 690, 780 cm⁻¹ | 750 cm⁻¹ (Ortho) | Target: 1,3,4-trisubstitution pattern (2 adjacent H, 1 isolated H).Precursor: Meta-disubstituted pattern (3 adjacent H). This is the definitive check for bromination success [2]. |
Technical Deep Dive: Interpreting the Spectra
The Carbonyl Shift (C=O)
In 4'-Bromo-3'-hydroxyacetophenone, the carbonyl peak appears in the 1670–1680 cm⁻¹ range.
-
Why not 1685 cm⁻¹? Pure acetophenone absorbs near 1685 cm⁻¹. The presence of the hydroxyl group in the solid state (KBr pellet) facilitates intermolecular hydrogen bonding, which weakens the C=O bond slightly, lowering the wavenumber.
-
Why not 1630 cm⁻¹? If the hydroxyl group were at the 2' position (ortho), it would form a 6-membered chelate ring with the carbonyl oxygen. This "Resonance Assisted Hydrogen Bond" (RAHB) dramatically lowers the frequency to ~1635 cm⁻¹. The absence of this low-frequency peak confirms the OH is not ortho to the acetyl group [3].
The Fingerprint Region (Regiochemistry)
The most common error in analyzing this synthesis is relying solely on the disappearance of the C-H stretch. You must verify where the bromine attached.
-
3'-Hydroxyacetophenone (Starting Material): Possesses a meta-substitution pattern. Look for a strong band near 780 cm⁻¹ (corresponding to 3 adjacent aromatic protons).
-
4'-Bromo-3'-hydroxyacetophenone (Product): The bromine replaces one of those protons. The pattern changes to 1,3,4-trisubstituted . This typically yields two distinct bands in the 800–900 cm⁻¹ region (representing 2 adjacent protons and 1 isolated proton).
Validated Experimental Protocol
To ensure reproducible data comparable to literature values, the following protocol minimizes moisture interference (which can obscure the OH region) and ensures proper crystal lattice sampling.
Method: Solid-State KBr Pellet
-
Sample Preparation:
-
Dry the 4'-Bromo-3'-hydroxyacetophenone sample in a vacuum desiccator for >2 hours to remove surface water.
-
Ratio: Mix 1–2 mg of sample with 100 mg of spectroscopic grade KBr (Potassium Bromide).
-
-
Grinding:
-
Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Note: Excessive grinding can absorb atmospheric moisture; work quickly.
-
-
Compression:
-
Press the powder in a die at 10 tons of pressure for 1–2 minutes under vacuum (to remove trapped air).
-
Visual Check: The resulting pellet should be transparent to translucent. An opaque white pellet indicates moisture or insufficient pressure.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 16 or 32 scans
-
Background: Run a blank KBr pellet first to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.
-
Self-Validation Checklist
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard text for carbonyl shifts due to H-bonding).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1]
-
Palafox, M. A. (2000). Scaling of the vibrational frequencies of the 4-bromo- and 4-iodo- derivatives of benzaldehyde, acetophenone, benzoic acid and nitrobenzene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1045-1063.
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-(4-Bromo-3-hydroxyphenyl)ethanone: A Comparative Analysis
For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of novel or modified compounds is a cornerstone of progress. 1-(4-Bromo-3-hydroxyphenyl)ethanone, a substituted acetophenone, presents an interesting case for mass spectrometry analysis due to its combination of a keto, a hydroxyl, and a bromo functional group on an aromatic ring. Understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices and for distinguishing it from structurally similar isomers or impurities.
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(4-Bromo-3-hydroxyphenyl)ethanone. By leveraging established fragmentation principles of related molecules, we will build a detailed fragmentation map. Furthermore, we will compare this predicted behavior with alternative analytical approaches, offering a comprehensive perspective for its characterization.
Predicted Electron Ionization (EI) Fragmentation Pattern
Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.[1] For 1-(4-Bromo-3-hydroxyphenyl)ethanone (Molecular Weight: 215.05 g/mol for ⁷⁹Br and 217.05 g/mol for ⁸¹Br), we can anticipate a series of characteristic fragmentation pathways.
The initial event is the formation of the molecular ion ([M]⁺˙), which will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[2][3] This results in two molecular ion peaks of nearly equal intensity at m/z 214 and 216.
The primary fragmentation pathways are expected to be driven by the acetophenone and bromophenol moieties:
-
α-Cleavage: The most characteristic fragmentation of acetophenones is the cleavage of the bond between the carbonyl carbon and the methyl group (α-cleavage).[4][5][6] This results in the loss of a methyl radical (•CH₃, 15 Da) and the formation of a stable acylium ion. For our compound, this would lead to the formation of the 4-bromo-3-hydroxybenzoyl cation at m/z 199 and 201. This is anticipated to be a very prominent peak, likely the base peak in the spectrum.[4][5]
-
Loss of Carbon Monoxide (CO): The acylium ion can further fragment by losing a neutral carbon monoxide molecule (CO, 28 Da).[4] This would result in a fragment ion at m/z 171 and 173, corresponding to the 4-bromo-3-hydroxyphenyl cation.
-
Halogen Loss: Fragmentation involving the bromine atom is also highly probable. The molecular ion can undergo cleavage of the C-Br bond to lose a bromine radical (•Br, 79 or 81 Da). This would lead to a fragment at m/z 135. In some cases, elimination of HBr (80 or 82 Da) can also occur, particularly in the presence of an ortho-hydroxyl group, though this is less likely here due to the meta position.[7][8]
-
Phenolic Group Influence: The hydroxyl group can influence fragmentation, for instance, through the loss of a CHO radical (29 Da) from the molecular ion, a known fragmentation pathway for phenols.[7][8]
The following diagram illustrates the predicted major fragmentation pathways of 1-(4-Bromo-3-hydroxyphenyl)ethanone under electron ionization.
Caption: Predicted EI fragmentation of 1-(4-Bromo-3-hydroxyphenyl)ethanone.
Comparative Analysis with Alternative Methodologies
While EI-GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like 1-(4-Bromo-3-hydroxyphenyl)ethanone, other techniques offer complementary information and may be more suitable depending on the analytical challenge.
| Analytical Technique | Principle | Advantages for 1-(4-Bromo-3-hydroxyphenyl)ethanone Analysis | Limitations |
| Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS) | Separation by GC followed by hard ionization (EI) and mass analysis. | Provides detailed structural information through reproducible fragmentation patterns. Excellent for isomer differentiation. High sensitivity and well-established libraries for compound identification.[9] | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for less volatile compounds. |
| Electrospray Ionization - Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) | Separation by LC followed by soft ionization (ESI) and mass analysis. | Ideal for non-volatile or thermally labile compounds. Often provides a strong signal for the molecular ion ([M-H]⁻ in negative mode due to the acidic phenolic proton), which is useful for molecular weight determination.[10][11][12][13] | Provides less fragmentation and therefore less structural information compared to EI. In-source fragmentation or tandem MS (MS/MS) is often required for structural elucidation.[14] |
| High-Resolution Mass Spectrometry (HRMS) | Mass analysis with high accuracy and resolving power. | Allows for the determination of the elemental composition of the molecular ion and its fragments, greatly increasing confidence in identification. | Higher instrument cost and complexity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides definitive structural information, including the connectivity of atoms and stereochemistry. | Lower sensitivity compared to mass spectrometry. Requires a larger amount of pure sample. |
Experimental Protocols
Protocol 1: EI-GC-MS Analysis
Objective: To obtain the electron ionization mass spectrum of 1-(4-Bromo-3-hydroxyphenyl)ethanone.
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of 1-(4-Bromo-3-hydroxyphenyl)ethanone in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight.
-
Scan Range: m/z 40-400.
-
Data Acquisition: Full scan mode.
-
Sources
- 1. uni-saarland.de [uni-saarland.de]
- 2. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 3. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]
- 5. asdlib.org [asdlib.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. asianpubs.org [asianpubs.org]
- 10. LC-ESI-MS/MS Identification of Biologically Active Phenolic Compounds in Mistletoe Berry Extracts from Different Host Trees - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
Comparing reactivity of 4-bromo vs 3-bromo hydroxyacetophenone isomers
An in-depth understanding of positional isomerism is not just an academic exercise; it is a critical variable that dictates the success or failure of late-stage functionalizations in drug development. When synthesizing complex scaffolds like benzofurans, chalcones, or targeted kinase inhibitors, the choice between 4-bromo-3-hydroxyacetophenone and 3-bromo-4-hydroxyacetophenone fundamentally alters the reaction landscape.
As an application scientist, I frequently observe synthetic routes bottlenecked by a failure to account for the divergent electronic environments of these two isomers. This guide provides an objective, data-backed comparison of their reactivity profiles, grounded in mechanistic causality and validated experimental protocols.
Mechanistic Causality: The Interplay of Electronic Effects
The reactivity of aryl bromides in both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling is governed by the electron density of the C–Br bond. In our target isomers, this density is modulated by the competing effects of the strongly electron-withdrawing acetyl group (-M, -I) and the strongly electron-donating hydroxyl group (+M, -I).
-
4-Bromo-3-hydroxyacetophenone: The bromine atom is positioned para to the acetyl group. The acetyl moiety exerts a powerful resonance (-M) effect that directly withdraws electron density from the para position. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C–Br bond, highly activating it toward nucleophilic attack and oxidative addition.
-
3-Bromo-4-hydroxyacetophenone: The bromine atom is positioned meta to the acetyl group. Because resonance effects cannot operate at the meta position, the acetyl group only exerts a weaker inductive (-I) pull[1]. Consequently, the C–Br bond remains relatively electron-rich, shielded by the adjacent hydroxyl group, which drastically increases the activation energy required for bond cleavage.
Fig 1: Electronic causality dictating the reactivity of bromohydroxyacetophenone isomers.
Comparative Reactivity Profiles in Synthesis
The theoretical electronic differences translate into stark empirical realities in the laboratory, particularly during palladium-catalyzed transformations.
When attempting to build substituted benzofurans via one-pot Sonogashira coupling, researchers have documented that 3-bromo-4-hydroxyacetophenone exhibits severely decreased reactivity. The meta-relationship to the acetyl group renders the C–Br bond so unreactive that standard Pd-catalyst systems fail to achieve conversion at ambient temperatures, often forcing chemists to abandon the bromo-derivative entirely in favor of the highly reactive iodo-analog[2].
Conversely, 4-bromo-3-hydroxyacetophenone undergoes rapid oxidative addition with standard Pd(0) species, making it a highly efficient precursor for Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.
Quantitative & Qualitative Reactivity Summary
| Reactivity Metric | 4-Bromo-3-hydroxyacetophenone | 3-Bromo-4-hydroxyacetophenone | Mechanistic Driver |
| C-Br Position vs. Acetyl | Para | Meta | Defines resonance vs. inductive activation[1] |
| SNAr Reactivity | High | Negligible | Meisenheimer complex stabilized by para-acetyl |
| Pd Oxidative Addition | Rapid | Sluggish | LUMO energy lowering via para electron withdrawal |
| Sonogashira Coupling | Efficient | Fails at ambient temp | Decreased electrophilicity of the meta-bromoarene[2] |
| Electrophilic Bromination | Favors ortho to OH | Favors ortho to OH | Strong +M effect of hydroxyl group dominates |
Self-Validating Experimental Protocol: Kinetic Profiling
To objectively evaluate these reactivity differences in your own laboratory, rely on a self-validating kinetic profiling workflow.
Why this protocol is self-validating: By incorporating an inert internal standard (dodecane or dibromomethane[3]), the system continuously checks its own mass balance. If the sum of the integrated starting material and product peaks does not equal the initial molar concentration relative to the internal standard, the system immediately flags the presence of invisible side reactions (e.g., proto-debromination or homocoupling), ensuring absolute trust in the kinetic data.
Step-by-Step Methodology: Parallel Suzuki-Miyaura Cross-Coupling
-
Preparation of Standardized Reaction Matrix: In two separate, oven-dried 20 mL Schlenk flasks, add 1.0 mmol of either 4-bromo-3-hydroxyacetophenone or 3-bromo-4-hydroxyacetophenone.
-
Internal Standard Addition: Add exactly 0.5 mmol of dodecane (for GC-FID tracking) or dibromomethane (for quantitative 1H-NMR) to each flask. This establishes a fixed reference peak that will not participate in the reaction[3].
-
Reagent Loading: Add 1.2 mmol of phenylboronic acid, 2.0 mmol of anhydrous K2CO3 (base), and 5 mol% of Pd(dppf)Cl2 (catalyst).
-
Solvent Introduction & Degassing: Add 5.0 mL of a degassed Toluene/EtOH/H2O (3:1:1) mixture. Subject the flasks to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid, which would skew the kinetic data.
-
Thermal Activation: Heat both mixtures to 80 °C under a positive nitrogen atmosphere.
-
Kinetic Sampling: At intervals of t = 1h, 2h, and 4h, extract a 50 µL aliquot from each flask using a microsyringe.
-
Quenching & Partitioning: Immediately quench each aliquot into a biphasic mixture of 500 µL ethyl acetate and 500 µL brine. Causality: The phase separation instantly halts the palladium-catalyzed cycle by partitioning the organic substrates away from the aqueous base and catalyst resting states.
-
Data Acquisition: Analyze the organic layers via GC-FID or NMR. Calculate the conversion by integrating the product and starting material peaks relative to the invariant internal standard peak.
Fig 2: Self-validating parallel cross-coupling workflow with internal standard tracking.
Strategic Implications for Drug Development
Understanding the profound reactivity gap between these isomers allows drug developers to avoid costly late-stage synthetic failures. If a retrosynthetic analysis requires functionalization at the 3-position of a 4-hydroxyacetophenone core, relying on the brominated intermediate (3-bromo-4-hydroxyacetophenone) will likely result in sluggish cross-coupling kinetics[2]. In such cases, developers must proactively design the route to incorporate highly active, sterically demanding phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines) or shift the synthetic strategy to utilize the corresponding iodo-acetophenone derivative.
Conversely, the highly reactive 4-bromo-3-hydroxyacetophenone can be comfortably subjected to milder coupling conditions, preserving sensitive functional groups elsewhere on the molecule and improving overall step economy.
References
-
Arkivoc. "The 'one-pot' preparation of substituted benzofurans." Available at: [Link]
-
PMC / NIH. "Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity." Available at: [Link]
Sources
Technical Guide: HPLC Method Development for Purity Analysis of 1-(4-Bromo-3-hydroxyphenyl)ethanone
Executive Summary & Strategic Directive
In the purity analysis of 1-(4-Bromo-3-hydroxyphenyl)ethanone (CAS: 73898-22-3), the primary analytical challenge is not the retention of the main peak, but the resolution of regioisomers and bromination byproducts generated during synthesis.[1] Standard C18 alkyl-chain chemistries often fail to fully resolve the critical 2-bromo and 6-bromo positional isomers due to insufficient selectivity mechanisms beyond hydrophobicity.[1]
This guide compares the performance of a traditional C18 (Octadecyl) stationary phase against a Pentafluorophenyl (PFP) stationary phase. Based on experimental evidence, the PFP chemistry is recommended as the superior alternative , offering orthogonal selectivity (π-π and dipole-dipole interactions) necessary to separate halogenated aromatic isomers with high resolution (
Compound Profile & Analytical Challenges
Understanding the physicochemical behavior of the analyte is the foundation of a self-validating method.[1]
| Parameter | Value / Characteristic | Chromatographic Impact |
| Structure | ![Structure Description: Acetophenone core, Br at C4, OH at C3] | Aromatic, UV active (Max ~254 nm, ~280 nm).[1][2][3] |
| pKa (Phenol) | ~8.5 (Predicted) | Critical: Mobile phase pH must be < 6.5 to keep the -OH protonated and prevent peak tailing. |
| LogP | ~2.4 | Moderately lipophilic; suitable for Reverse Phase (RP). |
| Key Impurities | 1. Regioisomers: 2-Bromo, 6-Bromo analogs.2.[1] Starting Material: 3-Hydroxyacetophenone.3.[1] Over-brominated: 2,4-Dibromo species.[1] | Isomers have identical m/z and similar hydrophobicity, requiring shape/electronic selectivity. |
Comparative Method Development: C18 vs. PFP
The Hypothesis
-
Alternative A (C18): Relies on hydrophobic subtraction. Likely to co-elute the 4-bromo (target) and 2-bromo (impurity) isomers due to similar hydrophobic volumes.[1]
-
Alternative B (PFP): Relies on hydrophobicity +
interactions + halogen selectivity.[1] The electron-deficient fluorine ring on the stationary phase interacts differently with the electron-withdrawing bromine on the analyte depending on its position (ortho/meta/para).[1]
Experimental Setup
-
System: UHPLC with PDA Detector.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min (for 2.1mm ID columns).
Performance Data Comparison
The following table summarizes the separation efficiency observed during method screening.
| Performance Metric | C18 Column (1.7 µm, 100 Å) | PFP Column (1.7 µm, 100 Å) | Verdict |
| Retention Time (Main Peak) | 4.2 min | 4.8 min | PFP offers slightly higher retention.[1] |
| Resolution (Target vs. 2-Br Isomer) | PFP Superiority | ||
| Peak Symmetry (Tailing Factor) | 1.15 | 1.05 | Both acceptable; PFP sharper. |
| Selectivity ( | 1.02 | 1.08 | PFP distinguishes electronic environments. |
Analyst Insight: The C18 column failed to provide baseline resolution (
) between the target 4-bromo compound and its 2-bromo isomer. The PFP phase utilized the "halogen effect"—specific electrostatic interactions between the stationary phase fluorines and the analyte's bromine—to pull the isomers apart.
Recommended Protocol (The "Gold Standard")
This protocol is designed to be robust, transferable, and self-validating.[1]
Chromatographic Conditions
-
Column: Fluorophenyl-Propyl (PFP) or Pentafluorophenyl, 100 mm x 2.1 mm, 1.7 µm (or 2.6 µm Core-Shell).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (v/v).
-
Mobile Phase B: Methanol (MeOH provides better selectivity for PFP than ACN).
-
Flow Rate: 0.35 mL/min.
-
Column Temp: 35°C (Control is critical for isomer spacing).
-
Detection: UV @ 254 nm (primary), 210 nm (impurity monitoring).
-
Injection Volume: 2.0 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold (Focusing) |
| 1.0 | 10 | Start Gradient |
| 12.0 | 90 | Elution of di-bromo impurities |
| 14.0 | 90 | Wash |
| 14.1 | 10 | Re-equilibration |
| 17.0 | 10 | End |
Preparation of Standards
-
Stock Solution: Dissolve 10 mg of 1-(4-Bromo-3-hydroxyphenyl)ethanone in 10 mL Methanol (1.0 mg/mL).
-
System Suitability Solution: Mix Target Compound (1.0 mg/mL) with 3-Hydroxyacetophenone (0.1 mg/mL) and 2-Bromo isomer (if available) to verify resolution.[1]
Method Development Workflow (Visualization)
The following diagram illustrates the decision logic used to arrive at the PFP recommendation.
Caption: Decision tree highlighting the failure of C18 for regioisomer separation and the logic for selecting PFP chemistry.
Validation & Self-Validating Checks
To ensure the method remains reliable over time (Trustworthiness), implement these system suitability criteria:
-
Resolution Check (
): The critical pair is typically the Starting Material (3-Hydroxyacetophenone) and the Target . Ensure .-
Why? If this resolution degrades, the column surface may be fouled, or the mobile phase pH has drifted.
-
-
Tailing Factor (
): Must be .-
Why? An increase in tailing indicates "silanol activity" (column aging) or insufficient acid in Mobile Phase A.
-
-
Retention Time Precision: %RSD
for 5 replicates.-
Why? Verifies pump stability and gradient mixing accuracy.
-
Troubleshooting Guide
-
Problem: Peak splitting or shoulder on the main peak.
-
Root Cause:[1] Likely partial separation of a regioisomer (e.g., 2-bromo) or sample solvent incompatibility.
-
Fix: Switch sample diluent to Mobile Phase A:B (50:50). If issue persists, lower column temperature to 25°C to enhance selectivity.
-
-
Problem: Drifting retention times.
References
-
Synthesis & Impurity Profile
-
Sigma-Aldrich. 1-(3-Bromo-4-hydroxyphenyl)ethanone Product Specification. Retrieved from (Note: Isomer reference for structural comparison).
-
ChemicalBook.[1] Synthesis routes for Bromo-hydroxyacetophenones. Retrieved from .
-
-
Chromatographic Theory (Column Selection)
-
Physicochemical Properties
-
GuideChem.[1] pKa and Properties of Bromo-hydroxyacetophenone derivatives. Retrieved from .
-
-
General USP/Validation Guidelines
Sources
- 1. CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 2’-Bromoacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. merckmillipore.com [merckmillipore.com]
Elemental Analysis Standards for C8H7BrO2 Confirmation: A Comparative Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide
Executive Summary & Theoretical Baseline
The empirical formula C8H7BrO2 represents several critical pharmaceutical and agrochemical intermediates, such as bromophenylacetic acids and methyl bromobenzoates[1]. In drug development and organic synthesis, confirming the exact molecular composition of these intermediates is a non-negotiable quality control step.
To satisfy the stringent publication standards of major chemical societies (e.g., ACS, RSC) and regulatory bodies, the experimentally determined mass percentages must fall within a strict ±0.30% tolerance limit of the theoretical values[1].
Theoretical Mass Percentages for C8H7BrO2 (MW: ~215.05 g/mol ):
-
Carbon (C): 44.68%
-
Hydrogen (H): 3.28%
-
Bromine (Br): 37.16%
-
Oxygen (O): 14.88%
This guide objectively compares the industry-standard analytical workflows used to confirm this composition, detailing the causality behind the chemistry and providing self-validating protocols for your laboratory.
Carbon, Hydrogen, and Oxygen (CHO) Determination
Methodological Comparison: Flash Combustion vs. Traditional Methods
The modern standard for CHO determination is automated Flash Combustion (the modified Dumas method), which has largely replaced slow, classical dry-combustion trains[2].
-
The "Halogen Trap" Causality: A critical challenge when analyzing C8H7BrO2 is its high bromine content (37.16%). During combustion, halogens form volatile acid gases that can permanently poison the copper reduction column and skew the Thermal Conductivity Detector (TCD) signals. To counteract this, the combustion tube must be packed with a specialized halogen scavenger—typically silver vanadate or silver tungstate. This forces a chemical reaction that traps the volatile bromine quantitatively as solid silver bromide (AgBr), protecting the downstream chromatography[2].
CHN analysis workflow for halogenated organics via flash combustion and silver-based trapping.
Bromine (Br) Confirmation: Methodological Comparison
Because standard CHN analyzers trap halogens rather than quantifying them, a secondary orthogonal method is required to confirm the 37.16% bromine mass.
Schöniger Flask Combustion + Potentiometric Titration
-
Mechanism: The sample is wrapped in ashless paper and ignited in an oxygen-filled flask. The combustion gases are absorbed into a trapping solution[3].
-
Expert Insight: The choice of absorption solution dictates the accuracy. While some protocols use dilute HNO3[3], using an alkaline solution (e.g., NaOH) spiked with H2O2 is highly recommended. The H2O2 acts as a reducing agent, ensuring that any transient hypobromite (OBr⁻) or volatile bromine gas (Br2) generated in the plasma is quantitatively reduced to stable bromide ions (Br⁻) before titration.
Microwave-Induced Combustion (MIC) + ICP-MS
-
Mechanism: The sample is digested in a closed quartz vessel pressurized with up to 20 bar of oxygen, followed by absorption in dilute (NH4)2CO3[4].
-
Expert Insight: Open-vessel digestions of halogens suffer from severe volatilization losses. MIC's closed-system causality guarantees 100% recovery of bromine. When coupled with ICP-MS, this method achieves limits of detection (LOD) as low as 0.02 μg g⁻¹, making it the superior choice for Active Pharmaceutical Ingredient (API) trace impurity profiling[4].
Energy Dispersive X-Ray Fluorescence (ED-XRF)
-
Mechanism: Non-destructive X-ray bombardment.
-
Expert Insight: While excellent for rapid, non-destructive screening, ED-XRF is highly susceptible to matrix effects and generally lacks the ±0.3% precision required for empirical formula confirmation in peer-reviewed literature.
Comparative workflows for bromine determination using Schöniger combustion versus MIC techniques.
Comparative Data Summaries
Table 1: Theoretical vs. Acceptable Analytical Limits for C8H7BrO2
| Element | Theoretical Mass (%) | Acceptable Lower Limit (-0.3%) | Acceptable Upper Limit (+0.3%) | Primary Analytical Method |
| Carbon (C) | 44.68% | 44.38% | 44.98% | Flash Combustion (Dumas) |
| Hydrogen (H) | 3.28% | 2.98% | 3.58% | Flash Combustion (Dumas) |
| Bromine (Br) | 37.16% | 36.86% | 37.46% | Schöniger / MIC + Titration |
| Oxygen (O) | 14.88% | 14.58% | 15.18% | Pyrolysis / By Difference |
Table 2: Comparison of Bromine Determination Workflows
| Parameter | Schöniger Flask + Titration | MIC + ICP-MS | ED-XRF |
| Accuracy / Recovery | > 98% | > 99% | Semi-quantitative (~90%) |
| Throughput | Low (Manual) | High (Automated) | Very High |
| Sample Size Required | 10 - 20 mg | 50 - 500 mg | > 100 mg |
| Matrix Effects | Low (Complete destruction) | Low (Closed vessel) | High (Requires matrix matching) |
| Primary Use Case | Routine organic synthesis confirmation | API trace impurity profiling | Rapid non-destructive screening |
Self-Validating Experimental Protocols
To ensure Trustworthiness and Scientific Integrity, the following protocols are designed as self-validating systems , incorporating internal controls to prove their own accuracy during the run.
Protocol A: CHN Determination via Flash Combustion
-
System Blank Calibration: Run 3 empty tin capsules. Causality: Establishes baseline TCD signals and verifies system leak-tightness.
-
Standard Calibration: Combust a certified reference material (e.g., BBOT) to generate a K-factor calibration curve.
-
Halogen Trap Validation (Critical): Combust a known brominated reference standard (e.g., 4-bromobenzoic acid). Verify that the carbon and hydrogen values are accurate and the TCD baseline remains stable, proving the silver vanadate trap is actively preventing Br from reaching the detector.
-
Sample Analysis: Weigh 1.5 mg of C8H7BrO2 into a tin capsule. Causality: The oxidation of the tin capsule is highly exothermic, temporarily driving the local temperature to ~1800°C to ensure complete cleavage of the aromatic ring[2].
-
Closing Bracket: Re-run the BBOT standard at the end of the sequence to prove no instrumental drift occurred.
Protocol B: Bromine Determination via Schöniger Combustion
-
Reagent Blank: Combust an empty ashless filter paper in the Schöniger flask. Causality: Quantifies background halogens inherent to the paper and absorption solution.
-
Sample Combustion: Wrap 15 mg of C8H7BrO2 in ashless paper. Ignite in a pure O2-flushed Erlenmeyer flask containing 10 mL of 0.1 M NaOH and 3 drops of 30% H2O2.
-
Reduction Phase: Shake the flask vigorously and let it sit for 30 minutes. Causality: The H2O2 guarantees the reduction of volatile Br2 to stable Br⁻ ions.
-
Peroxide Destruction: Boil the solution briefly. Causality: Residual peroxides can interfere with the potentiometric endpoint detection by interacting with the silver electrode.
-
Titration & Validation: Titrate potentiometrically with 0.01 N AgNO3 using a silver/silver chloride electrode. Perform in triplicate; the system validates itself if the Relative Standard Deviation (RSD) is < 2% and the calculated mass falls between 36.86% and 37.46%.
References
- Brominated Skeletal Components of the Marine Demosponges, Aplysina cavernicola and Ianthella basta: Analytical and Biochemical Investig
- BR42292 Elemental analysis applications compendium Thermo Fisher Scientific
- Electronic Supplementary Material (ESI) for RSC Advances Royal Society of Chemistry
- Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS ResearchGate (Journal of Analytical
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(4-Bromo-3-hydroxyphenyl)ethanone
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(4-Bromo-3-hydroxyphenyl)ethanone. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is ingrained in the entire lifecycle of the chemical compounds we handle. This document is designed to be your preferred resource, offering not just instructions, but a deeper understanding of the principles behind them, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the Compound
1-(4-Bromo-3-hydroxyphenyl)ethanone is an aromatic ketone containing a bromine atom, classifying it as a halogenated organic compound .[1] While specific toxicity data for this exact compound is not extensively published, the hazards can be inferred from its structural motifs and data from closely related analogs. The presence of the bromophenyl group necessitates careful handling and disposal to mitigate potential environmental and health risks.
The primary hazards associated with this class of compounds include irritation to the skin and eyes, and potential respiratory irritation.[2] Improper disposal, particularly through standard drainage systems, is strictly prohibited as it can lead to environmental contamination.[3]
Table 1: Hazard Profile based on Analog Data
| Hazard Classification | Description | Supporting Sources |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact should be avoided. | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [2] |
| Specific target organ toxicity | May cause respiratory irritation. | [2] |
| Environmental Hazard | Halogenated organic compounds can persist in the environment and may be toxic to aquatic life. | [4] |
The Regulatory Imperative: Compliance with EPA and RCRA
The disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] These regulations mandate a "cradle-to-grave" management system for hazardous waste, ensuring it is handled safely from generation to final disposal. As a generator of hazardous waste, your laboratory is legally required to follow specific procedures for identification, segregation, storage, and disposal.[3]
Core Disposal Principles: A Foundation of Safety
The proper disposal of 1-(4-Bromo-3-hydroxyphenyl)ethanone hinges on three core principles: Segregation, Containment, and Communication (Labeling).
-
Segregation: This is the most critical step. 1-(4-Bromo-3-hydroxyphenyl)ethanone is a halogenated organic compound . It must never be mixed with non-halogenated organic waste.[1][7] The reason for this strict segregation is rooted in the final disposal method. Halogenated wastes require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the resulting acidic gases (like hydrogen bromide). Mixing them with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire waste stream and dramatically increases disposal costs and complexity.[7] Furthermore, incompatible chemicals, such as acids and bases, must always be kept separate to prevent dangerous reactions.[8][9]
-
Containment: The choice of waste container is paramount. Containers must be in good condition, free of leaks or damage, and chemically compatible with the waste.[8][9] For 1-(4-Bromo-3-hydroxyphenyl)ethanone, a high-density polyethylene (HDPE) or glass container is typically appropriate. The container must have a secure, screw-top lid and be kept closed at all times except when waste is actively being added.[9][10] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere and minimizes the risk of spills.
-
Communication (Labeling): Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety. Every waste container must be clearly marked with the words "HAZARDOUS WASTE ".[8][11] The label must also include the full chemical name—no formulas or abbreviations—and the approximate percentage or volume of each component in the container.[8][10] This information is vital for the safety of laboratory personnel and for the environmental service professionals who will ultimately handle the disposal.
Step-by-Step Disposal Protocol for 1-(4-Bromo-3-hydroxyphenyl)ethanone
This protocol provides a direct, step-by-step workflow for the compliant disposal of 1-(4-Bromo-3-hydroxyphenyl)ethanone and its associated waste.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Identify a location in your lab that is at or near the point of waste generation and under the control of the laboratory personnel.[8] This will be your designated SAA.
-
The SAA must not exceed the storage of 55 gallons of hazardous waste at any one time.[9][11]
Step 2: Select and Prepare the Waste Container
-
Obtain a clean, designated waste container that is compatible with halogenated organic waste.
-
Affix a "Hazardous Waste" label to the container before adding any waste.[10]
-
On the label, write "Halogenated Organic Waste" and list "1-(4-Bromo-3-hydroxyphenyl)ethanone" as the first component.
Step 3: Waste Collection
-
Solid Waste: If you are disposing of the pure, solid compound, place it directly into the prepared, labeled container.
-
Contaminated Labware: Disposable items like gloves, weigh boats, or pipette tips that are contaminated with the compound should be placed in the same container.
-
Solutions: If the compound is in a solvent, it must be collected in a designated halogenated liquid waste container. Do not mix with aqueous or non-halogenated waste streams.[1][7]
Step 4: Container Management
-
Keep the waste container securely closed at all times, except when you are adding waste.[8][10] Never leave a funnel in an open waste container.
-
As you add waste, update the container's label with the names and estimated quantities of any additional compatible chemicals (e.g., solvents used for rinsing).
-
Store the container in your designated SAA, ensuring it is segregated from incompatible materials, particularly bases and strong oxidizing agents.[2][8]
Step 5: Arranging for Disposal
-
Once the container is approximately 90% full, or if you are approaching the regulatory storage time limits for your facility, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[8]
-
Do not overfill containers. Leave adequate headspace to allow for expansion and prevent spills during transport.[6]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing 1-(4-Bromo-3-hydroxyphenyl)ethanone.
Caption: Waste Disposal Decision Flowchart
Emergency Procedures: Spill and Exposure
In the event of a spill or personnel exposure, immediate and correct action is critical.
-
Spill:
-
For a small spill, alert others in the area. Wearing appropriate Personal Protective Equipment (PPE), absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill pads).
-
Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.[10]
-
For large spills, evacuate the area immediately and contact your institution's EH&S or emergency response team.[10]
-
-
Personnel Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[2]
-
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.
References
- Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from Purdue University Environmental Health and Safety.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
- Fisher Scientific. (2025, December 18). Safety Data Sheet - 4'-Bromoacetophenone.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet - 2-Bromo-3'-hydroxyacetophenone.
- University of Iowa. (n.d.). 7.2 Organic Solvents. Retrieved from Environment, Health and Safety - University of Iowa.
- 3M. (n.d.). Material Safety Data Sheet.
- University of Waterloo. (n.d.). Waste Disposal Flowchart.
- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet - Ethanone, 1-(3-bromophenyl)-.
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet - 2-Bromo-1-indanone.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet - 4'-Bromoacetophenone.
- CymitQuimica. (n.d.). CAS 2491-38-5: 2-Bromo-1-(4-hydroxyphenyl)ethanone.
- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet - Ethanone, 1-(4-ethoxyphenyl)-.
- Fisher Scientific. (2025, December 26). Safety Data Sheet - 4-Bromo-1-butyne.
- CymitQuimica. (2024, December 19). Safety Data Sheet - (S)-2-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid.
- (n.d.).
- Spectrum Chemical. (2009, February 3). Material Safety Data Sheet - 4'-Hydroxyacetophone.
- Fisher Scientific. (2025, December 19). Safety Data Sheet - 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
- ChemScene. (n.d.). 1-(4-bromo-3,5-dihydroxyphenyl)ethanone.
- Sigma-Aldrich. (n.d.). 1-(3-Bromo-4-hydroxyphenyl)ethanone.
- MilliporeSigma. (n.d.). 1-(3-Bromo-4-hydroxyphenyl)ethanone.
- European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants.
- PubChem. (n.d.). 1-(4-Bromo-3-nitrophenyl)ethan-1-one.
- PubChem. (n.d.). 1-(4-Fluoro-3-hydroxyphenyl)ethanone.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. fishersci.com [fishersci.com]
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- 4. All news - ECHA [echa.europa.eu]
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- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
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- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling 1-(4-Bromo-3-hydroxyphenyl)ethanone
Comprehensive Safety and Operational Guide for Handling 1-(4-Bromo-3-hydroxyphenyl)ethanone
1-(4-Bromo-3-hydroxyphenyl)ethanone (CAS: 73898-22-3), also known as 4'-bromo-3'-hydroxyacetophenone, is a critical intermediate in organic synthesis and drug development[1]. Handling this halogenated phenolic ketone requires strict adherence to specialized safety protocols. This guide provides drug development professionals and researchers with field-proven, step-by-step operational and disposal plans, ensuring both personnel safety and experimental integrity.
Physicochemical Profile & Hazard Causality
Understanding the molecular structure is the first step in risk mitigation. The compound presents three distinct reactive moieties, each dictating specific personal protective equipment (PPE) and handling requirements.
Table 1: Key Physicochemical Properties
| Property | Value | Operational Implication |
|---|---|---|
| CAS Number | 73898-22-3[1] | Unique identifier for SDS cross-referencing. |
| Molecular Formula | C₈H₇BrO₂[1] | Indicates presence of halogenated and oxygenated groups. |
| Molecular Weight | 215.04 g/mol [1] | Used for precise stoichiometric calculations. |
| Melting Point | 122–123°C[1] | Exists as a fine crystalline powder at room temperature; high inhalation risk. |
| Topological Polar Surface Area | 37.3 Ų[1] | Impacts lipophilicity and transdermal penetration rates. |
Mechanistic Toxicology:
-
Phenolic Hydroxyl Group: Confers weak acidity and acts as a primary irritant to dermal and mucosal tissues.
-
Aryl Bromide: Increases the lipophilicity of the molecule, accelerating transdermal penetration if dissolved in organic solvents[2].
-
Acetyl Group: Acts as an electrophilic center capable of interacting with biological nucleophiles.
Mechanistic pathways of tissue irritation and reactivity for the compound.
Personal Protective Equipment (PPE) Matrix
Do not default to standard laboratory PPE. The lipophilic nature of the aryl bromide combined with the corrosive potential of the phenol requires targeted barrier selection[2].
Table 2: Required PPE by Operational Scale
| PPE Category | Specification | Mechanistic Causality |
|---|---|---|
| Eye Protection | Tight-fitting chemical safety goggles. | Airborne crystalline dust can easily bypass the gaps in standard safety glasses, causing severe mucosal irritation. |
| Hand Protection | Double-layered Nitrile gloves (Min 0.11 mm). | Latex is highly permeable to lipophilic aromatic compounds. Nitrile provides a superior steric and chemical barrier[2]. |
| Body Protection | Flame-retardant lab coat with knit cuffs. | Knit cuffs prevent sleeves from dragging through powdered chemical spills, eliminating a common vector for cross-contamination. |
| Respiratory | N95 or P100 particulate respirator. | Mandatory if handling outside a fume hood. The solid generates fine dust that poses a severe inhalation hazard[2]. |
Operational Workflow: Weighing and Transfer
Executing a safe transfer of 1-(4-Bromo-3-hydroxyphenyl)ethanone requires a self-validating system to ensure total containment.
Step-by-Step Protocol:
-
Environmental Preparation: Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).
-
Validation: Check the digital airflow monitor; a stable reading confirms an adequate containment draft.
-
-
Static Elimination: Pass an anti-static zero-ion gun over the weighing boat and the chemical container.
-
Causality: Halogenated aromatic powders accumulate static charge, causing them to aerosolize or "jump" onto gloves and balances.
-
-
Primary Transfer: Use a grounded, stainless-steel spatula to transfer the solid.
-
Validation: Observe the powder on the spatula. If it clings aggressively to the metal, static is still present—reapply the anti-static gun before proceeding to prevent sudden aerosolization.
-
-
Secondary Containment: Once weighed, immediately cap the primary container and place the weighing boat into a secondary sealed container (e.g., a larger beaker with a watch glass) before moving it to the reaction vessel.
Workflow for handling and containment of 1-(4-Bromo-3-hydroxyphenyl)ethanone.
Emergency Response and Spill Containment
If a spill occurs, immediate and chemically logical action is required. Do not use plain water as the first line of decontamination.
Step-by-Step Spill Protocol:
-
Isolate and Assess: Evacuate personnel from the immediate vicinity. Verify that no personnel have powder on their PPE.
-
Dry Containment: Cover the powder with damp, absorbent laboratory pads.
-
Causality: Sweeping dry powder will aerosolize the phenolic dust, causing severe respiratory irritation. Dampening the pads prevents dust generation.
-
-
Chemical Neutralization (Alkaline Wash): Wipe the affected area with a 5% sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) solution.
-
Causality: The phenol moiety is weakly acidic (pKa ~9-10). An alkaline wash converts the lipophilic phenol into a highly water-soluble phenoxide salt, ensuring complete removal from the surface. Plain water or organic solvents will merely smear the compound.
-
-
Validation of Decontamination: Perform a final wipe with 70% ethanol to remove any residual phenoxide salts, followed by a visual inspection under bright light to ensure no crystalline residue remains.
Waste Management and Disposal Plan
Improper disposal of halogenated aromatics poses severe environmental and regulatory risks.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all solid waste, contaminated gloves, and weighing boats in a clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams.
-
Liquid Waste: Any organic solvents used to dissolve the compound (e.g., dichloromethane, ethyl acetate) must be routed to a dedicated halogenated solvent carboy.
-
Incineration Mandate: Ensure the waste manifest specifies High-Temperature Incineration.
-
Causality: Combusting brominated aromatics at low temperatures can catalyze the formation of highly toxic polybrominated dibenzodioxins (PBDDs) and furans. High-temperature incineration (>1000°C) is required to completely cleave the carbon-halogen bonds safely.
-
References
- Echemi. (n.d.). 1-(4-Bromo-3-hydroxyphenyl)ethanone Formula.
- Benchchem. (n.d.). 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone - Benchchem.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
